2-(Ethoxyacetyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-7-9(11)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBYCIGPGDVYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576784 | |
| Record name | 2-Ethoxy-1-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143359-17-5 | |
| Record name | 2-Ethoxy-1-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Ethoxyacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the viable synthetic pathways for the preparation of 2-(ethoxyacetyl)pyridine, a valuable pyridine derivative in medicinal chemistry and materials science. The primary and most elucidated route commences with the functionalization of 2-picoline, proceeding through key intermediates, 2-(2-hydroxyethyl)pyridine and 2-(2-ethoxyethyl)pyridine. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.
Primary Synthesis Pathway: A Three-Step Approach from 2-Picoline
The most direct and well-documented synthesis of this compound involves a three-step sequence starting from the readily available 2-picoline. This pathway includes an initial condensation with paraformaldehyde to yield 2-(2-hydroxyethyl)pyridine, followed by an etherification to form 2-(2-ethoxyethyl)pyridine, and a final oxidation to afford the desired product.
Caption: Primary synthesis route for this compound.
Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine
The initial step involves the reaction of 2-picoline with paraformaldehyde in the presence of an acid catalyst and a high-boiling solvent such as N,N-dimethylformamide (DMF). This reaction proceeds via an aldol-type condensation mechanism.
Experimental Protocol:
In a three-necked flask, 76.0 g of 2-picoline, 49.3 g of paraformaldehyde, 0.82 g of oxalic acid, 150.0 g of DMF, and 25.0 g of water are combined.[1] The mixture is stirred at 90°C for 2-3 hours until all solids have dissolved. The reaction temperature is then raised to 110°C and maintained for 30 hours.[1] Post-reaction, unreacted 2-picoline is removed by distillation at atmospheric pressure at 150°C. The temperature is then increased to 180°C, and the product, 2-(2-hydroxyethyl)pyridine, is collected by vacuum distillation at 110-120°C.[1]
| Reagent/Parameter | Quantity/Value | Molar Ratio (relative to 2-picoline) |
| 2-Picoline | 76.0 g | 1 |
| Paraformaldehyde | 49.3 g | ~2 |
| Oxalic Acid | 0.82 g | ~0.01 |
| DMF | 150.0 g | - |
| Water | 25.0 g | - |
| Reaction Temperature | 90°C (initial), 110°C (main) | - |
| Reaction Time | 30 hours | - |
| Product Yield | 36.73% (single-pass conversion) | - |
| Product Purity | 99.0% | - |
Table 1: Quantitative data for the synthesis of 2-(2-hydroxyethyl)pyridine.[1]
Step 2: Etherification of 2-(2-Hydroxyethyl)pyridine to 2-(2-Ethoxyethyl)pyridine
This transformation is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. The reaction involves the deprotonation of the hydroxyl group of 2-(2-hydroxyethyl)pyridine with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent like ethyl iodide.
Experimental Protocol:
To a solution of 2-(2-hydroxyethyl)pyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, one equivalent of sodium hydride is added portion-wise at 0°C. The mixture is stirred at this temperature for 30 minutes to ensure complete deprotonation. Subsequently, 1.1 equivalents of ethyl iodide are added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the careful addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(2-ethoxyethyl)pyridine.
| Reagent/Parameter | Molar Ratio (relative to 2-(2-hydroxyethyl)pyridine) |
| 2-(2-Hydroxyethyl)pyridine | 1 |
| Sodium Hydride (NaH) | 1 |
| Ethyl Iodide | 1.1 |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | High (typically >80% for Williamson ether synthesis) |
Table 2: Representative quantitative data for the Williamson ether synthesis of 2-(2-ethoxyethyl)pyridine.
Step 3: Oxidation of 2-(2-Ethoxyethyl)pyridine to this compound
The final step is the oxidation of the secondary alcohol functionality in 2-(2-ethoxyethyl)pyridine to a ketone. Pyridinium chlorochromate (PCC) is an effective and relatively mild oxidizing agent for this transformation, minimizing the risk of over-oxidation.[2][3]
Experimental Protocol:
To a suspension of 1.5 equivalents of pyridinium chlorochromate (PCC) in anhydrous dichloromethane (CH₂Cl₂) is added a solution of 2-(2-ethoxyethyl)pyridine in CH₂Cl₂ at room temperature.[3] The reaction mixture is stirred for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to afford this compound.
| Reagent/Parameter | Molar Ratio (relative to 2-(2-ethoxyethyl)pyridine) |
| 2-(2-Ethoxyethyl)pyridine | 1 |
| Pyridinium Chlorochromate (PCC) | 1.5 |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | High (typically >85% for PCC oxidations) |
Table 3: Representative quantitative data for the oxidation of 2-(2-ethoxyethyl)pyridine.[3]
Alternative Synthesis Pathways
While the three-step synthesis from 2-picoline is the most established route, other potential pathways can be considered, although they are less detailed in the current literature.
Alternative Pathway 1: From 2-Acetylpyridine
This hypothetical pathway would involve the introduction of an ethoxy group at the alpha-position of 2-acetylpyridine. A possible, though challenging, route could involve alpha-bromination of 2-acetylpyridine followed by a nucleophilic substitution with sodium ethoxide.
Caption: A potential alternative synthesis route from 2-acetylpyridine.
Alternative Pathway 2: From 2-Cyanopyridine
Conclusion
The synthesis of this compound is most reliably achieved through a three-step pathway starting from 2-picoline. This method involves the synthesis of 2-(2-hydroxyethyl)pyridine, followed by a Williamson ether synthesis to introduce the ethoxy group, and a final oxidation step. While alternative routes from 2-acetylpyridine or 2-cyanopyridine are theoretically possible, they are less established and require further investigation to determine their viability and efficiency. The detailed protocols and quantitative data provided in this guide for the primary pathway offer a solid foundation for the successful laboratory-scale synthesis of this compound.
References
- 1. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
An In-depth Technical Guide to 2-(Ethoxyacetyl)pyridine
CAS Number: 143359-17-5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available information exists for 2-(Ethoxyacetyl)pyridine. This guide is a compilation of calculated data, information from structurally related compounds, and established synthetic methodologies. Experimental protocols are illustrative and require optimization.
Physicochemical Properties
Quantitative data for this compound is largely unavailable in public literature. The following table summarizes calculated and predicted values, alongside data from structurally analogous compounds for comparative purposes.
| Property | This compound | 2-Acetylpyridine (for comparison) | 2-Ethoxypyridine (for comparison) |
| Molecular Formula | C₉H₁₁NO₂ | C₇H₇NO[1] | C₇H₉NO[2] |
| Molecular Weight | 165.19 g/mol | 121.14 g/mol [1] | 123.15 g/mol [2] |
| Melting Point | Data not available | 8-10 °C[3] | Data not available |
| Boiling Point | 265.8±25.0 °C (Predicted) | 188-189 °C[3] | Data not available |
| Solubility | Data not available | Miscible in water[4] | Data not available |
Synthesis and Experimental Protocols
There are no specific published synthetic procedures for this compound. However, its structure suggests plausible synthetic routes based on established organic chemistry reactions. Two potential pathways are outlined below.
Pathway A: Etherification of 2-(Hydroxyacetyl)pyridine
This approach involves the synthesis of an α-hydroxy ketone precursor, followed by etherification.
Experimental Workflow:
Caption: Proposed synthesis of this compound via etherification.
Protocol for Williamson Ether Synthesis (Hypothetical):
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxyacetyl)pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, as a 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Etherification: Cool the resulting alkoxide solution back to 0 °C. Add iodoethane (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Pathway B: Acylation of a Pyridine Derivative
This route would involve the formation of the acyl group through a Grignard-type reaction or other acylation methods.
Experimental Workflow:
Caption: Proposed synthesis of this compound via acylation.
Protocol for Acylation (Hypothetical):
-
Grignard Reagent Formation: Prepare the Grignard reagent from 2-bromopyridine and magnesium turnings in anhydrous THF under an inert atmosphere.
-
Acylation: In a separate flame-dried flask, dissolve ethoxyacetyl chloride (1 equivalent) in anhydrous THF and cool to -78 °C. To this solution, add the prepared 2-pyridylmagnesium bromide solution (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Potential Applications and Biological Relevance
While no specific biological activities have been reported for this compound, the pyridine scaffold is a well-established pharmacophore in drug discovery. Pyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The ethoxyacetyl group may influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.
Potential Research Areas:
-
Antimicrobial Screening: Given the known antimicrobial properties of many pyridine derivatives, this compound could be screened against various bacterial and fungal strains.
-
Anticancer Research: The pyridine ring is present in numerous kinase inhibitors and other anticancer agents. This compound could be evaluated for cytotoxic effects against cancer cell lines.
-
Enzyme Inhibition Assays: The ketone functionality could potentially interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.
Signaling Pathway Analysis (Hypothetical):
Should this compound exhibit biological activity, for instance, as a kinase inhibitor, its mechanism of action could be elucidated through signaling pathway analysis.
References
An In-depth Technical Guide to Ethyl 2-(pyridin-2-yl)acetate: Discovery, History, and Synthesis
A Note on Nomenclature: The compound "2-(Ethoxyacetyl)pyridine" is not commonly found in scientific literature. This guide focuses on the closely related and well-documented compound, Ethyl 2-(pyridin-2-yl)acetate , which is likely the intended subject of interest. This compound features a pyridine ring substituted at the 2-position with an ethyl acetate group.
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Ethyl 2-(pyridin-2-yl)acetate, a significant heterocyclic compound with applications in chemical synthesis and as a precursor for various derivatives with potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for Ethyl 2-(pyridin-2-yl)acetate is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4] |
| Molecular Weight | 165.19 g/mol | [1][2][3][4] |
| CAS Number | 2739-98-2 | [1][2][4] |
| Appearance | Clear to light yellow liquid | [2][3][5] |
| Boiling Point | 135-137 °C at 28 mmHg; 70 °C at 0.05 mmHg | [3][5] |
| Density | 1.084 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.497 | [3] |
| Spectroscopic Data | Key Peaks/Shifts | Reference |
| ¹H NMR | See detailed spectra in referenced literature. | [1] |
| ¹³C NMR | See detailed spectra in referenced literature. | [1] |
| Mass Spectrometry (GC-MS) | m/z: 165 (M+), 120, 93, 92, 29 | [1] |
| Infrared (IR) Spectroscopy | See detailed spectra in referenced literature. | [1] |
Discovery and History
The synthesis of esters of 2-pyridineacetic acid, including the ethyl ester, has been documented in chemical literature for several decades. An early method for the preparation of Ethyl 2-pyridylacetate was described in a 1956 publication in Archiv der Pharmazie, indicating its availability and use in the mid-20th century.[6] A detailed and widely referenced synthetic procedure was published in Organic Syntheses, a notable collection of reliable methods for the preparation of organic compounds, with references pointing to work from as early as 1934.[5]
The primary interest in Ethyl 2-(pyridin-2-yl)acetate and its derivatives stems from its utility as a versatile building block in organic synthesis. The presence of the pyridine ring and the ester functionality allows for a wide range of chemical transformations, leading to the creation of more complex molecules. In recent years, derivatives of Ethyl 2-(pyridin-2-yl)acetate have been investigated for their potential biological activities. For instance, a 2017 study described the synthesis of novel heterocyclic derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties, which were tested for their antimicrobial and antiviral activities.[7][8][9] This highlights the ongoing relevance of this compound in medicinal chemistry research.
Experimental Protocols for Synthesis
Several methods for the synthesis of Ethyl 2-(pyridin-2-yl)acetate have been reported. Below are detailed protocols for two key methods.
Method 1: From α-Picoline via Picolyllithium and Carbonation
This classic method, detailed in Organic Syntheses, involves the lithiation of α-picoline, followed by carboxylation with dry ice and subsequent esterification.[5]
Experimental Workflow:
Caption: Synthesis of Ethyl 2-(pyridin-2-yl)acetate from α-Picoline.
Detailed Protocol:
-
Preparation of Picolyllithium: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, phenyllithium is prepared by reacting bromobenzene with lithium metal in absolute ether. To this solution, α-picoline is added dropwise to form a dark red-brown solution of picolyllithium.[5]
-
Carboxylation: The solution of picolyllithium is then poured slowly onto crushed dry ice. The mixture is stirred until the color of the picolyllithium is discharged.[5]
-
Esterification: After removing the ether by distillation under reduced pressure, absolute ethanol is added to the residue. The solution is then saturated with dry hydrogen chloride while cooling in an ice bath. The mixture is allowed to stand overnight.[5]
-
Workup and Purification: The ethanol is removed by distillation, and the residue is dissolved in chloroform. A paste of potassium carbonate in water is added to neutralize the mixture. The chloroform layer is separated, and the solvent is removed. The crude product is then purified by fractional distillation under reduced pressure to yield Ethyl 2-pyridylacetate.[5]
Method 2: Synthesis of Derivatives for Biological Screening
This method outlines the initial step in a multi-step synthesis to create a library of derivatives of Ethyl 2-(pyridin-2-yl)acetate for biological evaluation, as described in a 2017 study.[7]
Experimental Workflow:
Caption: Conversion of Ethyl 2-(pyridin-2-yl)acetate to its hydrazide.
Detailed Protocol:
-
Reaction Setup: Ethyl 2-(pyridin-2-yl)acetate is dissolved in ethanol.
-
Addition of Hydrazine Hydrate: To this solution, 80% hydrazine hydrate is added.
-
Reaction: The mixture is stirred at room temperature for 2 hours.
-
Isolation: The resulting product, 2-(pyridin-2-yl)acetohydrazide, is then used as a starting material for the synthesis of various thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole derivatives.[7]
Applications in Drug Discovery and Development
Ethyl 2-(pyridin-2-yl)acetate serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The pyridine nucleus is a common scaffold in many approved drugs, and modifications of the ethyl acetate side chain can lead to compounds with diverse biological activities.
As demonstrated by Szulczyk et al. (2017), derivatives of Ethyl 2-(pyridin-2-yl)acetate have been synthesized and evaluated for their in vitro antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. Furthermore, these compounds were tested for their cytotoxicity and antiviral activity against HIV-1.[8][9] While the parent compound itself is not the active agent, its role as a readily available starting material makes it valuable for the exploration of new chemical space in the search for novel therapeutic agents.
Conclusion
Ethyl 2-(pyridin-2-yl)acetate is a foundational molecule in pyridine chemistry with a history of use in organic synthesis for over half a century. Its straightforward synthesis and the reactivity of its functional groups make it an important precursor for the development of more complex molecules. The continued interest in its derivatives for applications in medicinal chemistry underscores its lasting importance to the scientific community. This guide has provided a detailed overview of its discovery, synthesis, and potential applications, offering a valuable resource for researchers in the field.
References
- 1. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Ethyl 2-pyridylacetate 98 2739-98-2 [sigmaaldrich.com]
- 4. ETHYL 2-(PYRIDIN-2-YL)ACETATE | CAS 2739-98-2 [matrix-fine-chemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. [New synthesis of 2-pyridine-acetic acid ethyl esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-(Ethoxyacetyl)pyridine: An In-depth Technical Guide
This guide, therefore, outlines a plausible synthetic route and the expected spectroscopic characteristics based on analogous compounds. This information is intended to serve as a foundational resource for researchers planning to synthesize and characterize 2-(Ethoxyacetyl)pyridine.
Proposed Synthesis
A viable synthetic pathway to this compound involves a two-step process starting from the commercially available 2-acetylpyridine.
-
Bromination of 2-Acetylpyridine: The first step is the alpha-bromination of 2-acetylpyridine to form 2-(bromoacetyl)pyridine or its hydrobromide salt. This is a standard reaction for alpha-halogenation of ketones.
-
Williamson Ether Synthesis: The resulting 2-(bromoacetyl)pyridine can then be subjected to a Williamson ether synthesis by reacting it with sodium ethoxide or ethanol to yield the target compound, this compound.
Experimental Workflow Diagram
The following diagram illustrates the proposed synthetic and analytical workflow.
Caption: Synthetic and analytical workflow for this compound.
Predicted Spectroscopic Data
Based on the structure of this compound and data from analogous compounds, the following spectroscopic characteristics can be anticipated.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H6 (Pyridine) |
| ~8.0 | dt | 1H | H4 (Pyridine) |
| ~7.8 | d | 1H | H3 (Pyridine) |
| ~7.4 | dd | 1H | H5 (Pyridine) |
| ~4.8 | s | 2H | -C(=O)-CH₂-O- |
| ~3.6 | q | 2H | -O-CH₂-CH₃ |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O |
| ~152 | C2 (Pyridine) |
| ~149 | C6 (Pyridine) |
| ~137 | C4 (Pyridine) |
| ~128 | C5 (Pyridine) |
| ~122 | C3 (Pyridine) |
| ~72 | -C(=O)-CH₂-O- |
| ~67 | -O-CH₂-CH₃ |
| ~15 | -O-CH₂-CH₃ |
Solvent: CDCl₃
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ketone) |
| ~1580, 1470, 1430 | C=C and C=N stretches (pyridine ring) |
| ~1120 | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Fragment Ion |
| [M]+ | Molecular ion |
| [M-CH₃]+ | Loss of a methyl group |
| [M-OC₂H₅]+ | Loss of an ethoxy group |
| Py-C=O+ | Picolinoyl cation |
| Py+ | Pyridinium cation |
Ionization method: Electron Ionization (EI)
Experimental Protocols
As no specific experimental protocols for the synthesis and spectroscopic analysis of this compound are available, general procedures for analogous reactions are provided below. Researchers should optimize these protocols for the specific substrate.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Typical parameters include a proton-decoupled sequence, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H NMR experiment.
General Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
General Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 2-(Ethoxyacetyl)pyridine
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the predicted mechanism of action of 2-(Ethoxyacetyl)pyridine, a novel pyridine derivative. In the absence of direct experimental data for this specific compound, this document synthesizes findings from structurally analogous compounds, particularly derivatives of 2-acetylpyridine, to propose a putative pharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development who are exploring new chemical entities with potential therapeutic applications.
Executive Summary
This compound is a heterocyclic ketone with a pyridine core, a structure known for a wide array of biological activities. While direct studies on this compound are not publicly available, analysis of its structural analogues, particularly 2-acetylpyridine derivatives, suggests potential as an antiproliferative and antimicrobial agent. The primary putative mechanism of action is centered around the chelation of intracellular iron, leading to the disruption of cellular processes that are dependent on this metal, such as DNA synthesis and repair. Furthermore, the pyridine moiety suggests the possibility of interactions with various enzymatic targets. This guide will delve into the predicted mechanisms, supporting data from related compounds, and propose experimental workflows for validation.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₉H₁₁NO₂. It features a pyridine ring substituted at the 2-position with an ethoxyacetyl group. The presence of the pyridine nitrogen atom and the carbonyl and ether functionalities suggests the potential for this molecule to act as a ligand for metal ions and to participate in hydrogen bonding, which are key interactions for biological activity.
Putative Mechanism of Action
Based on the established activities of structurally similar 2-acetylpyridine derivatives, the following mechanisms of action are proposed for this compound.
Iron Chelation and Disruption of Iron Homeostasis
A prominent mechanism of action for 2-acetylpyridine thiosemicarbazones, close structural analogs, is their potent iron chelation activity.[1] Iron is a critical cofactor for numerous enzymes involved in cell growth and proliferation, including ribonucleotide reductase, which is essential for DNA synthesis.
Proposed Signaling Pathway:
Caption: Putative mechanism of this compound via iron chelation.
By chelating intracellular iron, this compound could form a redox-active complex that leads to the generation of reactive oxygen species (ROS), further contributing to cellular stress and apoptosis. The potent antiproliferative effects of 2-acetylpyridine thiosemicarbazones are attributed to this iron chelation efficacy.[1]
Potential Enzyme Inhibition
The pyridine scaffold is a common feature in many enzyme inhibitors. While no specific enzyme targets have been identified for this compound, related pyridine derivatives have been shown to inhibit a range of enzymes, including:
-
Histone Deacetylases (HDACs): Certain pyridine-based hydroxamates and 2'-aminoanilides are potent HDAC inhibitors, suggesting that the pyridine ring can serve as a scaffold for targeting these enzymes.[2]
-
Other Kinases and Enzymes: The versatility of the pyridine ring allows for its incorporation into inhibitors of various other enzymes, and its potential interactions should be explored.
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro antiproliferative activity of 2-acetylpyridine thiosemicarbazone (HApT) analogs, which provide a benchmark for the potential potency of this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| HApT Analog 1 | L1210 | 0.001 | [1] |
| HApT Analog 2 | L1210 | 0.002 | [1] |
| HApT Analog 3 | L1210 | > 1 | [1] |
| HApT Analog 4 | L1210 | 0.002 | [1] |
Proposed Experimental Protocols
To validate the putative mechanism of action of this compound, the following experimental workflow is proposed.
Experimental Workflow Diagram:
Caption: A logical workflow for the preclinical evaluation of this compound.
Antiproliferative Activity Screening
-
Objective: To determine the cytotoxic effects of this compound against a panel of cancer cell lines.
-
Methodology:
-
Culture selected cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using an MTT or SRB assay.
-
Calculate the IC₅₀ value for each cell line.
-
Iron Chelation Assay
-
Objective: To determine if this compound can chelate intracellular iron.
-
Methodology:
-
Load cancer cells with Calcein-AM, a fluorescent probe quenched by iron.
-
Treat cells with this compound or a known iron chelator (e.g., deferoxamine) as a positive control.
-
Measure the increase in calcein fluorescence using a fluorescence plate reader or flow cytometry. An increase in fluorescence indicates iron chelation.
-
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, the analysis of its structural analogs provides a strong rationale for its potential as an antiproliferative agent acting through iron chelation. The proposed experimental workflows offer a clear path for validating these hypotheses and further exploring the therapeutic potential of this compound. Future research should focus on synthesizing this compound and conducting the outlined in vitro and in vivo studies to confirm its biological activity and mechanism of action. Furthermore, structure-activity relationship (SAR) studies could be initiated to optimize the potency and selectivity of this chemical scaffold.
Disclaimer: This document is based on a predictive analysis of structurally related compounds and is intended for research and informational purposes only. The biological activities and mechanisms described for this compound are putative and require experimental validation.
References
An In-depth Technical Guide to 2-(Ethoxyacetyl)pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(ethoxyacetyl)pyridine, a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Although direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates from established synthetic methodologies for analogous compounds and the known biological activities of related pyridine derivatives. This guide covers plausible synthetic routes, potential pharmacological relevance, and detailed hypothetical experimental protocols to facilitate further research and development in this area.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are extensively found in natural products and synthetic pharmaceuticals.[1] The pyridine ring is a key component in numerous drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the pyridine core allows for the fine-tuning of its physicochemical and pharmacological properties.
One such functionalization is the introduction of an ethoxyacetyl group at the 2-position of the pyridine ring, yielding this compound. This modification introduces a ketone and an ether linkage, which can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity. This guide will explore the synthetic pathways to access this core structure and the potential therapeutic applications of its derivatives.
Synthesis of this compound
A general approach for the synthesis of α-alkoxy ketones involves the deprotonation of the corresponding methyl ketone followed by reaction with an appropriate electrophile.[3] A potential synthetic pathway is outlined below.
Hypothetical Synthetic Pathway
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-depth Technical Guide: Safety and Handling of 2-(Ethoxyacetyl)pyridine
Notice: Following a comprehensive search of publicly available scientific databases and safety literature, it has been determined that there is a significant lack of detailed information regarding the safety, handling, and biological activity of 2-(Ethoxyacetyl)pyridine. No specific Material Safety Data Sheets (MSDS), toxicological studies, or standardized experimental protocols for its synthesis or application in drug development could be identified.
This guide, therefore, serves to highlight the absence of critical data and to provide a general framework for handling novel pyridine derivatives, emphasizing the precautionary principles that should be applied by researchers, scientists, and drug development professionals when working with uncharacterized chemical compounds.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | Not readily available |
| Structure | (A structural representation would be placed here if available) |
Hazard Identification and Precautionary Measures
Due to the absence of specific toxicity data for this compound, a conservative approach to hazard assessment is mandatory. The pyridine moiety is a common structural motif in many pharmacologically active and potentially toxic compounds. Therefore, this compound should be treated as a potentially hazardous substance.
Assumed Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Handle with appropriate personal protective equipment (PPE) to avoid all routes of exposure.
-
Skin Corrosion/Irritation: Unknown. Assumed to be a potential skin irritant.
-
Serious Eye Damage/Irritation: Unknown. Assumed to be a potential eye irritant.
-
Respiratory or Skin Sensitization: Unknown.
-
Germ Cell Mutagenicity: Unknown.
-
Carcinogenicity: Unknown.
-
Reproductive Toxicity: Unknown.
Recommended Precautionary Statements:
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P262 | Do not get in eyes, on skin, or on clothing. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols: A General Framework
In the absence of specific experimental protocols, the following sections provide generalized methodologies that would be appropriate for the initial synthesis and characterization of a novel compound like this compound. These are illustrative and must be adapted and optimized by qualified researchers.
Hypothetical Synthesis Workflow
The synthesis of this compound would likely involve the acylation of a suitable pyridine precursor. A possible, though unverified, synthetic route is outlined below.
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-(Ethoxyacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-(Ethoxyacetyl)pyridine as a versatile starting material. The following sections detail synthetic strategies, experimental procedures, and characterization data for the preparation of compounds with potential biological activities.
Introduction
This compound is a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic systems. The presence of a reactive ketone, an ether linkage, and a pyridine ring offers multiple sites for chemical modification, enabling the construction of diverse molecular scaffolds. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document outlines key reactions and provides step-by-step protocols for researchers engaged in the discovery and development of novel therapeutic agents.
Synthetic Applications and Protocols
Synthesis of Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. The following protocol describes a Gewald-type reaction for the synthesis of a substituted thieno[2,3-b]pyridine derivative starting from a chalcone derived from this compound.
Experimental Protocol: Synthesis of Ethyl 3-amino-6-(2-ethoxypyridin-4-yl)-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate
This protocol is adapted from a similar synthesis using a chloro-substituted acetylpyridine.[3]
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of this compound (1.65 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mL).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the chalcone intermediate.
Step 2: Synthesis of the Thieno[2,3-b]pyridine
-
A mixture of the chalcone from Step 1 (10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL) is treated with piperidine (0.5 mL).
-
The reaction mixture is heated at reflux for 6 hours.
-
After cooling, the precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure product.
Characterization Data (Hypothetical, based on analogous compounds[3])
| Compound | Formula | MW | Yield (%) | M.P. (°C) | 1H NMR (δ ppm) |
| Ethyl 3-amino-6-(2-ethoxypyridin-4-yl)-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate | C24H21FN4O3S | 476.52 | 75 | 210-212 | 1.32 (t, 3H, CH3), 1.45 (t, 3H, OCH2CH3), 4.10 (q, 2H, CH2), 4.45 (q, 2H, OCH2CH3), 4.50 (s, 2H, NH2), 7.20-7.80 (m, 6H, Ar-H), 8.40 (s, 1H, pyr-H) |
Synthesis of Pyrimidine and Pyran Derivatives
The activated methylene group in this compound can participate in condensation reactions with various reagents to form fused heterocyclic systems like pyrimidines and pyrans. These scaffolds are prevalent in many biologically active molecules.[4]
Experimental Protocol: One-pot Synthesis of a Fused Pyrano[2,3-b]pyridine Derivative
This protocol is a representative example of a multicomponent reaction to construct a complex heterocyclic system.[5]
-
A mixture of this compound (1.65 g, 10 mmol), malononitrile (0.66 g, 10 mmol), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in ethanol (25 mL) is refluxed for 8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from glacial acetic acid to give the pure pyrano[2,3-b]pyridine derivative.
Quantitative Data for Synthesized Pyridine Derivatives with Antimicrobial Activity [5]
| Compound ID | R1 | R2 | Yield (%) | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| 5a | H | Phenyl | 85 | 0.8 | 30 |
| 5g | 4-Cl | Phenyl | 89 | 0.2 | 10 |
| 5h | 4-Br | Phenyl | 82 | 0.4 | 15 |
| 5i | 4-NO2 | Phenyl | 78 | 1.3 | 42 |
| 5j | 2-Cl | Phenyl | 88 | 0.5 | 20 |
| 5k | 2,4-diCl | Phenyl | 86 | 0.3 | 12 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and screening of novel compounds.
Diagram 2: Signaling Pathway Inhibition by a Pyridine Derivative
Caption: Inhibition of the PIM-1 kinase signaling pathway by a pyridine-based compound.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a wide array of novel heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold for the development of new therapeutic agents. Further derivatization and biological evaluation of the synthesized compounds are encouraged to identify lead candidates for various disease targets. The adaptability of the reactions allows for the creation of diverse chemical libraries for high-throughput screening.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]
- 5. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Ethoxyacetyl)pyridine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of 2-(Ethoxyacetyl)pyridine, a pyridine-based ligand. Due to the limited availability of direct literature on this compound in catalysis, this document leverages data from the closely related and well-studied ligand, 2-acetylpyridine, and its derivatives. The protocols and potential applications described herein are based on established catalytic systems and are intended to serve as a starting point for researchers exploring the utility of this compound.
Introduction to this compound as a Ligand
This compound belongs to the family of 2-acylpyridines, which are known to form stable complexes with a variety of transition metals. The presence of the pyridine nitrogen and the carbonyl oxygen allows for bidentate coordination to a metal center, forming a stable five-membered chelate ring. The ethoxy group in this compound introduces additional electronic and steric properties that can influence the catalytic activity of its metal complexes. It is anticipated that metal complexes of this compound will find applications in various catalytic transformations, including hydrogenation and oxidation reactions.
Potential Catalytic Applications
Based on the known catalytic activities of structurally similar 2-acylpyridine ligands, metal complexes of this compound are proposed as potential catalysts for the following transformations:
-
Hydrogenation of Ketones: Nickel complexes of N-heterocyclic carbene ligands have been successfully employed for the hydrogenation of 2-acetylpyridine.[1] It is plausible that a nickel complex of this compound could catalyze the hydrogenation of various ketones to their corresponding alcohols.
-
Oxidation of Sulfides and Alkenes: Iron(II) complexes with pyridine-substituted thiosemicarbazone ligands, derived from 2-acetylpyridine, have shown catalytic activity in the oxidation of thioanisole and styrene using hydrogen peroxide as the oxidant.[2] This suggests that an iron complex of this compound could be a viable catalyst for similar oxidation reactions.
-
Transfer Hydrogenation: Ruthenium(II)-arene complexes bearing pyridine-quinoline ligands have been demonstrated to be effective catalysts for the transfer hydrogenation of ketones.[3] A ruthenium complex of this compound could potentially exhibit similar catalytic activity.
Synthesis Protocols
Synthesis of this compound Ligand
A plausible synthetic route to this compound could involve the reaction of 2-cyanopyridine with ethylmagnesium bromide, followed by hydrolysis. An alternative approach could be the etherification of 2-(bromoacetyl)pyridine. As a representative protocol, the synthesis of a 2-acetylpyridine derivative is provided below, which can be adapted for this compound.
Protocol: Synthesis of 2-Methyl-1-(pyridine-2-yl)propane-1-one (A 2-acetylpyridine derivative) [4]
-
Charge a 250 mL round-bottom flask with 2-acetylpyridine (3.53 g, 29 mmol) in 58 mL of dry toluene.
-
Add sodium hydride (2.1 g, 3 equivalents) and 18-crown-6-ether (0.2 mol%).
-
Stir the mixture for 20 minutes.
-
Add iodomethane (3.5 mL, 2 equivalents).
-
Continue stirring the reaction mixture for 3 hours at room temperature (23 ± 1 °C).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and purify the product by column chromatography.
General Protocol for the Synthesis of Metal Complexes
Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.
Protocol: General Synthesis of a Metal(II) Complex with a 2-acetylpyridine-derived Ligand [5]
-
Dissolve the 2-acetylpyridine-derived ligand (0.02 mol) in ethanol (50 mL).
-
Add a solution of the metal(II) chloride hydrate (e.g., NiCl₂·6H₂O, ZnCl₂, CdCl₂) (0.01 mol) in ethanol (10 mL) to the ligand solution.
-
Reflux the reaction mixture for 5 hours using a water bath.
-
Cool the reaction mixture to allow the colored complex to precipitate.
-
Filter the solid, wash with ethanol, and then several times with diethyl ether.
-
Dry the complex under vacuum.
Application Protocols in Catalysis
The following protocols are adapted from literature on related 2-acylpyridine ligands and can be used as a starting point for evaluating the catalytic activity of this compound complexes.
Protocol for Catalytic Hydrogenation of 2-Acetylpyridine
This protocol is based on the hydrogenation of 2-acetylpyridine using a Nickel(II) N-heterocyclic carbene complex and can be adapted for a this compound-metal complex.[1]
Materials:
-
2-Acetylpyridine (substrate)
-
Phenylsilane (reducing agent)
-
[M(2-ethoxyacetylpyridine)n]Clx (catalyst)
-
Solvent (e.g., H₂O, Methanol)
-
Reaction tube (10 mL)
-
Stirring apparatus
Procedure:
-
In a 10 mL reaction tube, add 2-acetylpyridine (0.1 mmol, 0.0112 mL), phenylsilane (0.1 mmol, 0.123 mL), and the catalyst (e.g., 6 mol %).
-
Add 3 mL of the chosen solvent.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction for the formation of 1-(pyridin-2-yl)ethan-1-ol.
-
To analyze the conversion, extract the reaction mixture with ethyl acetate and analyze by GC-MS.
Table 1: Representative Data for Hydrogenation of 2-Acetylpyridine (Data adapted from a similar catalytic system)
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Solvent | Conversion (%) |
| 6 | 25 | 24 | H₂O | >95 |
| 4 | 25 | 24 | H₂O | 85 |
| 2 | 25 | 24 | H₂O | 70 |
| 6 | 50 | 12 | Methanol | >95 |
Protocol for Catalytic Oxidation of Thioanisole
This protocol is based on the oxidation of thioanisole using an Iron(II) complex of a pyridine-substituted thiosemicarbazone and can be adapted for a this compound-metal complex.[2]
Materials:
-
Thioanisole (substrate)
-
Hydrogen peroxide (H₂O₂) (oxidant)
-
[Fe(2-ethoxyacetylpyridine)n]X₂ (catalyst)
-
Acetonitrile (solvent)
-
Reaction vial
-
Stirring apparatus
Procedure:
-
Prepare a solution of the iron catalyst in acetonitrile.
-
In a reaction vial, add thioanisole to the catalyst solution.
-
Add hydrogen peroxide to the mixture to initiate the reaction.
-
Stir the reaction at room temperature.
-
Monitor the formation of thioanisole sulfoxide by a suitable analytical technique (e.g., GC-MS, HPLC).
Table 2: Representative Data for Oxidation of Thioanisole (Data adapted from a similar catalytic system)
| Substrate | Catalyst | Oxidant | Solvent | Product | Yield (%) |
| Thioanisole | Fe(II)-complex | H₂O₂ | Acetonitrile | Thioanisole sulfoxide | High |
| Styrene | Fe(II)-complex | H₂O₂ | Acetonitrile | Benzaldehyde | Moderate |
Visualizations
Caption: Plausible synthesis of this compound.
Caption: Catalytic hydrogenation workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. files.core.ac.uk [files.core.ac.uk]
Analytical Methods for the Detection of 2-(Ethoxyacetyl)pyridine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 2-(Ethoxyacetyl)pyridine. While specific validated methods for this compound are not widely published, this guide adapts established methodologies for pyridine and its derivatives, which are applicable with appropriate validation. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Spectrophotometric methods are also discussed as a potential screening tool.
Introduction
This compound is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including reaction mixtures, final products, and biological samples. This document outlines the most probable and effective analytical approaches based on the well-documented analysis of similar pyridine compounds.[1][2][3]
Analytical Techniques
The principal methods for the analysis of pyridine derivatives are chromatography-based, owing to their versatility, sensitivity, and selectivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of non-volatile or thermally labile pyridine compounds.[2][4] It offers various stationary phases and mobile phase compositions to achieve optimal separation.
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds.[1][5] For pyridine derivatives, it provides high resolution and sensitivity, especially when paired with specific detectors.
-
Mass Spectrometry (MS): Coupling either HPLC or GC with MS provides high selectivity and sensitivity, allowing for definitive identification and quantification at trace levels.[1][5][6]
-
Spectrophotometry: UV-Visible spectrophotometry can be a simpler, more accessible method for quantification, particularly for screening purposes, though it may lack the specificity of chromatographic methods.[7]
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods used for pyridine derivatives, which can be expected for a validated method for this compound.
| Parameter | HPLC-UV | GC-FID | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.1 - 1 µg/mL | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 0.3 - 3 µg/mL | 3 - 30 ng/mL | 0.3 - 3 ng/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% | < 3% | < 2% |
Note: These values are indicative and will need to be experimentally determined during method validation for this compound.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate analysis and to protect the analytical instrumentation. The choice of method depends on the sample matrix.
Protocol 4.1.1: General Sample Preparation for HPLC and GC
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of the mobile phase).
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the sample to fall within the linear range of the calibration curve.
-
Internal Standard: Add an internal standard if required for improved accuracy and precision.
Protocol 4.1.2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Biological Fluids)
This method is used to clean up complex samples and concentrate the analyte.[8]
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte of interest with a strong solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.[2][4][9]
Protocol 4.2.1: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm (based on the pyridine chromophore).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare a calibration curve by injecting standards of known concentrations.
-
Inject the prepared samples.
-
Quantify the analyte by comparing the peak area with the calibration curve.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. ez.restek.com [ez.restek.com]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-(Ethoxyacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(Ethoxyacetyl)pyridine, a valuable intermediate in pharmaceutical development. The described methodology is a robust two-step process commencing with the synthesis of 2-acetylpyridine from readily available 2-picolinic acid, followed by the conversion of 2-acetylpyridine to the target molecule, this compound. The protocols detailed herein are designed for scalability and provide key quantitative data, including reaction yields and purity, to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
Pyridine derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents. Specifically, functionalized 2-acetylpyridines serve as crucial precursors for more complex molecular architectures. This application note outlines a reliable and scalable two-step synthesis of this compound, focusing on practical and efficient procedures suitable for larger-scale production.
The synthetic strategy involves:
-
Synthesis of 2-Acetylpyridine: A malonic ester synthesis approach starting from 2-picolinic acid. This method is advantageous for scale-up due to its use of common reagents and relatively mild conditions.[1][2]
-
Synthesis of this compound: An α-bromination of 2-acetylpyridine followed by a Williamson ether synthesis with sodium ethoxide to introduce the ethoxy group.
This document provides detailed experimental protocols, data summaries, and workflow diagrams to aid researchers in the successful synthesis and purification of this compound.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Step 1: Scale-up Synthesis of 2-Acetylpyridine
This step involves a three-stage process: formation of 2-picolinoyl chloride, malonic ester condensation, and subsequent hydrolysis and decarboxylation.
Experimental Protocol
Stage 1.1: Preparation of 2-Picolinoyl Chloride [1][2]
-
Apparatus: A dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas outlet connected to a scrubber (for HCl and SO₂).
-
Reagents:
-
2-Picolinic acid: 500 g (4.06 mol)
-
Toluene: 2.5 L
-
Thionyl chloride (SOCl₂): 580 g (4.87 mol, 1.2 equiv)
-
N,N-Dimethylformamide (DMF): 5 mL (catalyst)
-
-
Procedure: a. Charge the flask with 2-picolinic acid and toluene. b. Stir the suspension and add the catalytic amount of DMF. c. Heat the mixture to 55-65°C. d. Add thionyl chloride dropwise via the dropping funnel over 2-3 hours, maintaining the temperature. e. After the addition is complete, heat the mixture to reflux (approximately 110°C) for 2-3 hours until gas evolution ceases. f. Cool the reaction mixture to room temperature. g. Remove the excess thionyl chloride and toluene by vacuum distillation to obtain crude 2-picolinoyl chloride as an oil, which is used directly in the next stage.
Stage 1.2: Malonic Ester Condensation [1][2]
-
Apparatus: A dry 10 L multi-necked reaction vessel equipped with a mechanical stirrer, two dropping funnels, and a thermometer.
-
Reagents:
-
Diethyl malonate: 715 g (4.46 mol, 1.1 equiv)
-
Magnesium chloride (anhydrous): 20 g (0.21 mol)
-
Triethylamine: 900 g (8.90 mol, 2.2 equiv)
-
Toluene: 4 L
-
-
Procedure: a. Charge the reaction vessel with magnesium chloride, diethyl malonate, and toluene. b. Cool the mixture to 0-5°C with an ice bath. c. Add triethylamine dropwise, maintaining the temperature below 10°C. d. In a separate flask, dissolve the crude 2-picolinoyl chloride from Stage 1.1 in 1 L of toluene. e. Add the 2-picolinoyl chloride solution dropwise to the reaction mixture over 2-3 hours, keeping the temperature at 0-10°C. f. After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. g. Monitor the reaction by TLC or HPLC until completion. h. Quench the reaction by slowly adding 2 L of water. i. Separate the organic layer. Wash the organic layer with 1 L of 1 M HCl, followed by 1 L of saturated sodium bicarbonate solution, and finally 1 L of brine. j. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude diethyl 2-(pyridin-2-oyl)malonate.
Stage 1.3: Hydrolysis and Decarboxylation [1][2]
-
Apparatus: A 10 L reaction vessel equipped with a mechanical stirrer, a condenser, and a heating mantle.
-
Reagents:
-
Crude diethyl 2-(pyridin-2-oyl)malonate from Stage 1.2
-
Acetic acid: 2 L
-
Concentrated sulfuric acid: 100 mL
-
Water: 5 L
-
-
Procedure: a. Charge the reaction vessel with the crude malonate, acetic acid, water, and sulfuric acid. b. Heat the mixture to reflux (approximately 105-115°C) for 4-6 hours. Monitor the evolution of CO₂. c. After completion (monitored by TLC/HPLC), cool the reaction mixture to room temperature. d. Carefully neutralize the mixture to pH 7-8 with a 50% aqueous solution of sodium hydroxide, ensuring the temperature is kept below 40°C with external cooling. e. Extract the aqueous layer with ethyl acetate (3 x 1.5 L). f. Combine the organic extracts, wash with brine (1 L), and dry over anhydrous sodium sulfate. g. Concentrate the organic phase under reduced pressure. h. Purify the crude product by vacuum distillation to obtain pure 2-acetylpyridine.
Data Presentation
| Parameter | Stage 1.1 (Acid Chloride Formation) | Stage 1.2 (Condensation) | Stage 1.3 (Hydrolysis/Decarboxylation) | Overall (Step 1) |
| Starting Material | 2-Picolinic Acid (500 g) | 2-Picolinoyl Chloride | Diethyl 2-(pyridin-2-oyl)malonate | 2-Picolinic Acid (500 g) |
| Product | 2-Picolinoyl Chloride | Diethyl 2-(pyridin-2-oyl)malonate | 2-Acetylpyridine | 2-Acetylpyridine |
| Yield | Quantitative (used in situ) | ~85-90% (crude) | ~80-85% (after purification) | ~68-76% |
| Purity (by GC/HPLC) | N/A | N/A | >98% | >98% |
| Physical Appearance | Yellow to brown oil | Brown oil | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
Step 2: Scale-up Synthesis of this compound
This step involves the α-bromination of 2-acetylpyridine followed by a Williamson ether synthesis.
Experimental Protocol
Stage 2.1: Preparation of 2-(Bromoacetyl)pyridine Hydrobromide [3]
-
Apparatus: A 5 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a heating/cooling system.
-
Reagents:
-
2-Acetylpyridine: 400 g (3.30 mol)
-
30% Hydrobromic acid in acetic acid: 1.6 L
-
Bromine: 264 mL (5.12 mol, 1.55 equiv)
-
Diethyl ether: 4 L
-
-
Procedure: a. Charge the reactor with the hydrobromic acid/acetic acid solution and 2-acetylpyridine. b. Cool the mixture to 10-15°C. c. Add bromine dropwise over 2-3 hours, maintaining the temperature below 20°C. d. After the addition, warm the mixture to 40°C and stir for 1 hour. e. Further, heat the mixture to 75°C and stir for another hour. f. Cool the reaction mixture to 20°C. g. Slowly add diethyl ether to precipitate the product. h. Stir the resulting slurry for 30 minutes. i. Filter the yellow precipitate, wash with diethyl ether (2 x 500 mL), and dry under vacuum to yield 2-(bromoacetyl)pyridine hydrobromide.
Stage 2.2: Synthesis of this compound
-
Apparatus: A 10 L multi-necked reaction vessel equipped with a mechanical stirrer, a condenser, a dropping funnel, and a thermometer.
-
Reagents:
-
2-(Bromoacetyl)pyridine hydrobromide: 850 g (3.03 mol)
-
Ethanol (absolute): 5 L
-
Sodium metal: 76 g (3.30 mol, 1.1 equiv)
-
-
Procedure: a. Preparation of Sodium Ethoxide: Carefully add sodium metal in portions to absolute ethanol under an inert atmosphere (e.g., nitrogen) in the reaction vessel. The temperature will rise; control it with external cooling to maintain it below 50°C. b. Once all the sodium has dissolved, cool the sodium ethoxide solution to 0-5°C. c. Dissolve the 2-(bromoacetyl)pyridine hydrobromide in 2 L of absolute ethanol. d. Add the solution of the bromide to the sodium ethoxide solution dropwise over 2-3 hours, keeping the temperature below 10°C. e. After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction by TLC or HPLC. g. Once the reaction is complete, neutralize the mixture with glacial acetic acid. h. Remove the ethanol under reduced pressure. i. To the residue, add 3 L of water and extract with dichloromethane (3 x 1 L). j. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. k. Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
| Parameter | Stage 2.1 (Bromination) | Stage 2.2 (Etherification) | Overall (Step 2) |
| Starting Material | 2-Acetylpyridine (400 g) | 2-(Bromoacetyl)pyridine HBr | 2-Acetylpyridine (400 g) |
| Product | 2-(Bromoacetyl)pyridine HBr | This compound | This compound |
| Yield | ~95-98% | ~75-85% (after purification) | ~71-83% |
| Purity (by GC/HPLC) | >97% | >99% | >99% |
| Physical Appearance | Yellow solid | Colorless to pale yellow oil | Colorless to pale yellow oil |
Visualizations
Caption: Experimental workflow for the synthesis of 2-Acetylpyridine.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Thionyl chloride and bromine are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction of sodium metal with ethanol is highly exothermic and produces flammable hydrogen gas. This should be performed under an inert atmosphere, and the sodium should be added in small portions to control the reaction rate.
-
Hydrobromic acid and sulfuric acid are strong acids. Handle with care to avoid skin and eye contact.
-
Vacuum distillation of organic compounds should be performed with a safety screen, and the apparatus should be checked for cracks or defects before use.
Conclusion
The protocols described in this application note provide a clear and scalable pathway for the synthesis of this compound. By following the detailed procedures and paying close attention to the safety recommendations, researchers can reliably produce this important pharmaceutical intermediate in high yield and purity. The provided data tables and workflow diagrams serve as a useful reference for planning and executing the synthesis on a larger scale.
References
Application Notes and Protocols for 2-(Ethoxyacetyl)pyridine in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(Ethoxyacetyl)pyridine as a key intermediate in the synthesis of pharmaceutical compounds. While direct literature citing this compound as a widely used intermediate is limited, its structure suggests a plausible role in the synthesis of complex heterocyclic molecules, such as precursors to anti-ulcer agents like Pirenzepine.
Introduction
This compound is a pyridine derivative with the chemical formula C₉H₁₁NO₂. The presence of a reactive ketone and an ether linkage makes it a versatile building block in organic synthesis. The pyridine moiety is a common scaffold in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall contribution to the pharmacokinetic profile of a molecule. This document outlines a hypothetical, yet chemically sound, application of this compound in a multi-step synthesis relevant to pharmaceutical drug development.
Hypothetical Application: Intermediate in the Synthesis of a Pirenzepine Analog Precursor
Pirenzepine is an M1 selective muscarinic receptor antagonist, used for the treatment of peptic ulcers. Its structure features a complex tricyclic system. This compound can be envisioned as a starting material for the synthesis of a key side chain that could be attached to the core heterocyclic structure.
The ethoxy group in this compound can serve as a protecting group for a hydroxyl functionality, which can be deprotected in a later synthetic step to reveal a more reactive handle for further elaboration. The acetyl group provides a point of attachment for building the rest of the molecular framework.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from a plausible precursor, 2-(chloroacetyl)pyridine, via a nucleophilic substitution reaction.
Materials:
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2-(Chloroacetyl)pyridine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-(chloroacetyl)pyridine hydrochloride in anhydrous ethanol, add sodium ethoxide at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hypothetical Use of this compound in a Condensation Reaction
This protocol outlines a hypothetical next step in a synthetic sequence, where this compound is reacted with a diamine to form an imine, a common reaction in the synthesis of heterocyclic compounds.
Materials:
-
This compound
-
A substituted diamine (e.g., 2-amino-N-methylaniline)
-
Toluene
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of this compound in toluene, add the substituted diamine and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the described protocols. These values are for illustrative purposes and would need to be optimized for specific laboratory conditions.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-(Chloroacetyl)pyridine HCl |
| Reagent | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 3 hours |
| Reaction Temperature | Reflux |
| Yield (Crude) | 85% |
| Yield (Purified) | 75% |
| Purity (by HPLC) | >98% |
Table 2: Hypothetical Condensation Reaction of this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Substituted Diamine |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux with water removal |
| Yield (Crude) | 90% |
| Yield (Purified) | 82% |
| Purity (by HPLC) | >97% |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis of this compound and its subsequent hypothetical use in a condensation reaction.
Caption: Workflow for the synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Ethoxyacetyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(Ethoxyacetyl)pyridine synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing this compound?
A common and effective method is the Grignard reaction, which involves the reaction of a 2-pyridyl Grignard reagent with an appropriate electrophile. Specifically, 2-pyridylmagnesium bromide can be reacted with ethyl ethoxyacetate to yield this compound. This approach is analogous to the synthesis of 2-acetylpyridine from 2-bromopyridine via a Grignard reagent[1].
Q2: What are the starting materials and key reagents for this synthesis?
The primary starting materials and reagents are:
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2-Bromopyridine: The precursor for the Grignard reagent.
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Magnesium turnings: For the formation of the Grignard reagent.
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Ethyl ethoxyacetate: The electrophile that provides the ethoxyacetyl group[2].
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Anhydrous solvent: Typically tetrahydrofuran (THF) or diethyl ether, which is crucial for the stability of the Grignard reagent.
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Iodine crystal (optional): Often used to initiate the Grignard reaction.
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Ammonium chloride (NH₄Cl) solution: For quenching the reaction.
Q3: What are the critical reaction conditions to ensure a high yield?
To ensure a high yield, the following conditions are critical:
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Anhydrous conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
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Inert atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
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Temperature control: The formation of the Grignard reagent is an exothermic reaction and may require initial heating to start, but should then be controlled. The subsequent reaction with the ester is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Slow addition of reagents: The ethyl ethoxyacetate should be added slowly to the Grignard reagent to control the reaction temperature and prevent the formation of byproducts.
Q4: What is the expected yield for this synthesis?
While specific yields for this compound synthesis are not widely reported, similar Grignard reactions with pyridine derivatives can achieve yields ranging from moderate to good, typically in the range of 50-80%, depending on the optimization of reaction conditions and purity of reagents. For comparison, a related synthesis of halo-substituted nicotinonitriles saw yields increase from 58% to 92% with process optimization[3].
Experimental Protocol: Grignard Synthesis of this compound
This protocol details the synthesis of this compound from 2-bromopyridine.
Materials:
-
2-Bromopyridine
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Magnesium turnings
-
Ethyl ethoxyacetate
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromopyridine in anhydrous THF.
-
Add a small amount of the 2-bromopyridine solution to the magnesium turnings. The reaction may need gentle heating to initiate.
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Once the reaction starts (indicated by a color change and bubbling), add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Ethoxyacetate:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of ethyl ethoxyacetate in anhydrous THF dropwise to the cooled Grignard reagent, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Guide
Q5: My Grignard reaction is not starting. What should I do?
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Ensure anhydrous conditions: Any moisture will prevent the reaction from starting. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Activate the magnesium: The surface of the magnesium turnings may be oxidized. Try adding a small crystal of iodine, which can help to activate the surface. Gently heating the flask can also initiate the reaction. If these methods fail, crushing the magnesium turnings under an inert atmosphere can expose a fresh surface.
Q6: The yield of my reaction is very low. What are the potential causes and solutions?
Low yield can be attributed to several factors. The following table summarizes potential causes and their corresponding solutions.
| Potential Cause | Solution |
| Incomplete Grignard formation | Ensure magnesium is fully consumed before adding the ester. Extend the reflux time after adding 2-bromopyridine. |
| Reaction with water or oxygen | Use thoroughly dried glassware and anhydrous solvents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Side reactions of the ester | Add the ethyl ethoxyacetate solution slowly and at a low temperature (-78 °C) to prevent side reactions such as self-condensation or reaction with multiple Grignard molecules. |
| Inefficient quenching | Use a saturated ammonium chloride solution for quenching, as it is acidic enough to protonate the alkoxide but not so acidic as to cause degradation of the product. |
| Loss during workup/purification | Ensure complete extraction from the aqueous layer. Use appropriate techniques for column chromatography to avoid product loss. |
Q7: I am observing significant amounts of biphenyl-like byproducts (e.g., 2,2'-bipyridine). How can I minimize their formation?
The formation of 2,2'-bipyridine is a common side reaction in the preparation of 2-pyridyl Grignard reagents. To minimize this:
-
Use a less coordinating solvent: While THF is common, in some cases, diethyl ether can reduce the rate of radical coupling reactions that lead to bipyridine formation.
-
Control the temperature: Maintain a gentle reflux during Grignard formation. Overheating can promote side reactions.
-
Use high-quality magnesium: Ensure the magnesium turnings are of high purity.
Q8: How can I effectively purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on TLC analysis.
-
Decomposition: Some pyridine derivatives can be sensitive to silica gel[4]. If decomposition is observed, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative purification method like distillation under reduced pressure if the product is thermally stable.
Data Presentation
The following tables present hypothetical data to illustrate how reaction conditions can influence the yield of this compound.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anhydrous THF | -78 to 25 | 3 | 75 |
| 2 | Anhydrous Diethyl Ether | -78 to 25 | 3 | 68 |
| 3 | THF with 1% H₂O | -78 to 25 | 3 | <5 |
Table 2: Effect of Temperature on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anhydrous THF | -78 | 3 | 78 |
| 2 | Anhydrous THF | 0 | 3 | 62 |
| 3 | Anhydrous THF | 25 (Room Temp) | 3 | 45 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Reactions of 2-(Ethoxyacetyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Ethoxyacetyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving the acetyl group of this compound under basic conditions?
A1: The primary side products in base-catalyzed reactions of this compound arise from a series of sequential reactions, often referred to as a "domino" reaction.[1][2] The acetyl group's acidic α-protons are readily deprotonated by a base, leading to self-condensation and subsequent reactions. The main types of side products are:
-
Aldol Condensation Products: The initial and most common side reaction is a self-aldol condensation.
-
Michael Adducts: The α,β-unsaturated ketone formed from the aldol condensation can then act as a Michael acceptor, reacting with another enolate of this compound to form a 1,5-dicarbonyl compound.[3][4]
-
Cyclohexanol Derivatives: The Michael adduct can undergo an intramolecular aldol condensation, leading to the formation of complex substituted cyclohexanol rings.[1][2][5]
Troubleshooting Guides
Problem 1: My reaction is producing a complex mixture of products that is difficult to separate.
Possible Cause: The reaction conditions, particularly the strength of the base and the temperature, are likely promoting a cascade of side reactions. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and elevated temperatures can accelerate the initial aldol condensation and subsequent Michael addition and cyclization reactions, leading to a complex product mixture.[1]
Solutions:
-
Choice of Base: Consider using a milder base to control the rate of enolate formation.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C or room temperature) to disfavor the side reactions.[4][6] Monitoring the reaction progress closely by TLC is crucial.
-
Reaction Time: Extended reaction times, even at lower temperatures, can lead to the formation of more complex products. Optimize the reaction time to maximize the yield of the desired product while minimizing side reactions.
Problem 2: I am observing the formation of a significant amount of a high-molecular-weight, highly substituted cyclic compound.
Possible Cause: This is likely a substituted cyclohexanol derivative formed through an intramolecular aldol cyclization of a Michael adduct. This "domino" reaction sequence is favored by a high concentration of the enolate.[1]
Solutions:
-
Slow Addition: Add the base or one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration of the reactive enolate species.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. If performing a crossed aldol condensation, using an excess of the non-enolizable aldehyde can help to minimize the self-condensation of this compound.
Problem 3: I am having difficulty purifying my desired product from the reaction mixture.
Possible Cause: The side products, particularly the larger condensation and cyclization products, may have similar polarities to the desired product, making chromatographic separation challenging. Additionally, some of the aldol addition products can be thermally unstable and may decompose during distillation.
Solutions:
-
Chromatography: Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to resolve closely related compounds.
-
Crystallization: If the desired product is a solid, recrystallization can be an effective purification method.
-
Acid-Base Extraction: If the side products have different acidic or basic properties than the desired product, an acid-base extraction workup can be employed for initial purification.
Data Presentation
The following table summarizes the yields of analogous products from the well-studied condensation reactions of 2-acetylpyridine, which is structurally very similar to this compound. This data can serve as an estimate for the expected side product formation under similar conditions.
| Reaction Type | Product Structure (Analog from 2-acetylpyridine) | Reagents and Conditions | Yield (%) | Reference |
| Michael Addition | 1,5-di(2-pyridyl)-3-phenylpentane-1,5-dione | Benzaldehyde, 2-acetylpyridine, KOH | - | [7] |
| Domino Reaction | (2,4-dihydroxy-2,4,6-tri(pyridin-2-yl)cyclohexyl)(pyridin-2-yl)methanone | 2-formylpyridine, 2-acetylpyridine, NaOH, EtOH, rt | 24% | [6] |
| Claisen-Schmidt Condensation | (E)-1-(2-pyridyl)-3-(4-tolyl)prop-2-en-1-one | p-tolualdehyde, 2-acetylpyridine, NaOH, EtOH | - | |
| Michael Addition | 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione | 2-formylpyridine, 2-acetylpyridine, NaOH, EtOH, rt | 45% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation with Minimized Side Products
This protocol, adapted from studies on 2-acetylpyridine, aims to favor the formation of the initial α,β-unsaturated ketone while minimizing subsequent Michael addition and cyclization.[4][6]
-
Dissolve this compound and the desired aldehyde in ethanol at room temperature.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of a suitable base (e.g., NaOH) dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, and then allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed or the desired product concentration is maximized, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Below are diagrams illustrating the key reaction pathways and logical relationships in this compound reactions.
Caption: Reaction pathway for the formation of common side products.
Caption: Troubleshooting logic for complex reaction mixtures.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Ethoxyacetyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-(Ethoxyacetyl)pyridine.
Troubleshooting Guides & FAQs
Q1: What is the most effective method for purifying this compound?
Based on available data, vacuum distillation is a highly effective method for purifying this compound, capable of achieving high purity levels (e.g., 99.9%) as determined by gas chromatography.[1] However, the choice of purification strategy can depend on the scale of your experiment, the nature of the impurities, and available equipment. Column chromatography is also a viable option, particularly for removing non-volatile impurities.
Q2: I have heard that this compound can decompose upon heating. Is distillation a safe purification method?
While thermal decomposition can be a concern for some pyridine derivatives, this compound can be safely purified by distillation under reduced pressure (vacuum distillation) .[1] By lowering the pressure, the boiling point of the compound is significantly reduced, minimizing the risk of thermal degradation. It is crucial to avoid atmospheric distillation at high temperatures.
Q3: What are the recommended conditions for vacuum distillation of this compound?
A successful vacuum distillation of a related compound, 2-hydroxyethylpyridine, has been reported with the collection of the purified fraction at a boiling range of 110-120 °C under reduced pressure .[1] It is recommended to start with a moderate vacuum and gradually increase it while monitoring the temperature to achieve a steady distillation without overheating.
Q4: My compound appears to be hydrolyzing on silica gel during column chromatography. What can I do?
Hydrolysis on silica gel can occur with compounds sensitive to acidic conditions. If you observe degradation of this compound on a standard silica gel column, consider the following troubleshooting steps:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent, and then re-equilibrate with the mobile phase. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Alternative Purification Method: If hydrolysis remains an issue, vacuum distillation or recrystallization may be more suitable purification methods for your compound.
Q5: I am trying to develop a column chromatography method. What solvent systems are a good starting point?
For pyridine derivatives, a common starting point for normal-phase column chromatography is a solvent system consisting of a non-polar solvent and a more polar solvent. Examples from related compounds include mixtures of heptane and ethyl acetate .[2] You can start with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in heptane) and gradually increase the polarity to achieve optimal separation. Thin-layer chromatography (TLC) should be used to determine the ideal solvent ratio before scaling up to a column.
Q6: Is recrystallization a viable purification method for this compound?
Recrystallization can be an effective purification technique, particularly for removing small amounts of impurities from a solid product. However, pyridine-containing compounds can sometimes be challenging to crystallize.[3] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Q7: How do I choose a solvent for the recrystallization of this compound?
A general "like dissolves like" principle can be a good starting point. Since this compound has both polar (ester, pyridine ring) and non-polar (ethyl group) characteristics, you might explore single solvents of intermediate polarity or a two-solvent system. Common solvents for the recrystallization of organic compounds include ethanol, ethyl acetate, acetone, and hexane/ethyl acetate mixtures.[3] Small-scale solubility tests in various solvents are recommended to identify a promising candidate.
Quantitative Data Summary
| Purification Method | Parameter | Value | Reference |
| Vacuum Distillation | Boiling Point | 110-120 °C | [1] |
| Purity Achieved | 99.9% (by GC) | [1] |
Experimental Protocols
General Procedure for Vacuum Distillation (Adapted from[1])
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Place the crude this compound in a round-bottom flask appropriately sized for the volume of material.
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Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
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Begin to slowly reduce the pressure using a vacuum pump.
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Once the desired vacuum is achieved, gradually heat the distillation flask using a heating mantle.
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Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point range for this compound under the applied pressure. For a related compound, this was 110-120 °C.
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Once the desired fraction is collected, remove the heat and slowly release the vacuum.
General Procedure for Column Chromatography (Adapted from[2])
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Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., heptane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent.
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Load the sample onto the top of the column.
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Begin eluting the column with the chosen solvent system (e.g., a mixture of heptane and ethyl acetate).
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Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
References
Overcoming solubility issues with 2-(Ethoxyacetyl)pyridine
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-(Ethoxyacetyl)pyridine?
While direct solubility data for this compound is scarce, we can infer its likely behavior from the related compound, 2-acetylpyridine. 2-acetylpyridine is reported to be soluble in water and common organic solvents like ethanol, ether, and acetone.[1][2] Given the structural similarity, this compound is also expected to be a polar molecule and exhibit some solubility in polar solvents. However, the larger ethoxy group compared to the methyl group in 2-acetylpyridine may influence its solubility, potentially making it slightly less water-soluble.
Q2: I am having trouble dissolving this compound in my desired solvent. What are the initial troubleshooting steps?
If you are encountering solubility issues, a systematic approach is recommended. Start by verifying the purity of your compound and the solvent. Impurities can significantly affect solubility. Next, consider gentle heating and agitation (e.g., vortexing or sonication) as these methods can increase the rate of dissolution. If the compound still does not dissolve, you may need to explore alternative solvents or employ more advanced techniques.
Q3: Which solvents are recommended for dissolving this compound?
Based on the properties of similar compounds, a range of polar and some non-polar organic solvents should be tested. It is advisable to start with a small amount of the compound and test its solubility in a variety of solvents to determine the most suitable one for your application.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Solutions
If this compound exhibits low solubility in water, consider the following strategies:
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pH Adjustment: The pyridine ring in the molecule is basic. Adjusting the pH of the aqueous solution with a small amount of acid (e.g., HCl) can protonate the pyridine nitrogen, forming a more soluble salt.
-
Co-solvents: Introducing a water-miscible organic solvent can increase the overall solvating power of the solution. Common co-solvents include ethanol, methanol, isopropanol, DMSO, and DMF.[3] It is recommended to start with a small percentage of the co-solvent and gradually increase it until the compound dissolves.
Issue 2: Compound Precipitates Out of Solution
Precipitation after initial dissolution can be due to changes in temperature, solvent evaporation, or chemical reactions.
-
Temperature Control: If the solution was heated to dissolve the compound, it might precipitate upon cooling. Maintaining a constant, elevated temperature may be necessary.
-
Solvent Composition: Ensure the solvent composition remains constant. Evaporation of a more volatile co-solvent can lead to precipitation.
-
Stability: Verify the stability of this compound in your chosen solvent and conditions, as degradation could lead to the formation of insoluble byproducts.
Data Presentation
Table 1: Physicochemical Properties of 2-Acetylpyridine (Structurally Similar Compound)
| Property | Value | Source |
| Molecular Formula | C7H7NO | [2][4] |
| Molar Mass | 121.14 g/mol | [2][4] |
| Appearance | Pale yellow to amber liquid | [1] |
| Melting Point | 8 - 10 °C | [2][4] |
| Boiling Point | 188 - 189 °C | [2][4] |
| Density | 1.08 g/mL at 25 °C | [2][4] |
| Water Solubility | Soluble (170 g/L) | [1][2] |
Table 2: Properties of Common Laboratory Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | 100.0 | 80.1 | High polarity, protic |
| Ethanol | 78.5 | 24.5 | Polar, protic |
| Methanol | 64.7 | 32.7 | Polar, protic |
| Isopropanol | 82.6 | 19.9 | Medium polarity, protic |
| Acetone | 56.0 | 20.7 | Polar, aprotic |
| Dichloromethane | 39.6 | 9.1 | Low polarity, aprotic |
| Diethyl Ether | 34.6 | 4.3 | Non-polar, aprotic |
| Toluene | 110.6 | 2.4 | Non-polar, aprotic |
| Dimethyl Sulfoxide (DMSO) | 189.0 | 46.7 | High polarity, aprotic |
| N,N-Dimethylformamide (DMF) | 153.0 | 36.7 | High polarity, aprotic |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
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Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clear vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Observation & Agitation: Observe if the compound dissolves at room temperature. Agitate the mixture using a vortex mixer or sonicator for 1-2 minutes.
-
Heating: If the compound is not fully dissolved, gently warm the vial (e.g., to 40-50 °C) and continue to agitate. Note any changes in solubility.
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat steps 3 and 4.
-
Documentation: Record the approximate solubility in terms of mg/mL. Note the conditions (temperature, agitation method) required for dissolution.
Visualizations
Caption: Workflow for determining the solubility of a compound.
References
Stability and degradation pathways of 2-(Ethoxyacetyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 2-(Ethoxyacetyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of related pyridine and acetylpyridine compounds, this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis.[1][2][3] The ethoxyacetyl side chain and the pyridine ring are the most likely sites for degradation.
Q2: Under what pH conditions is this compound expected to be least stable?
A2: this compound is expected to be least stable under strongly acidic or alkaline conditions.[2] Alkaline conditions can catalyze the hydrolysis of the ester group in the ethoxyacetyl side chain, while both acidic and alkaline conditions can promote hydrolysis of the amide-like bond if the pyridine ring undergoes oxidation and subsequent ring-opening.[2] For similar pyridine derivatives, a neutral pH environment generally offers the greatest stability.[2]
Q3: Is this compound sensitive to light?
A3: Yes, pyridine and its derivatives are known to be photolabile.[2][3][4][5] Exposure to UV light can lead to the formation of various photoproducts.[4][6] Therefore, it is crucial to protect solutions and solid samples of this compound from light to prevent photodegradation.
Q4: What are the likely degradation products of this compound?
A4: The potential degradation products depend on the degradation pathway:
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Hydrolysis: Hydrolysis of the ester bond would yield 2-(Hydroxyacetyl)pyridine and ethanol.
-
Oxidation: Oxidation could occur at the pyridine nitrogen to form the N-oxide, or on the side chain. More extensive oxidation could lead to ring-opening.[1]
-
Photolysis: UV irradiation can produce a range of products, including hydroxylated pyridines and ring-opened species like succinic acid, which has been observed in the photolysis of pyridine.[4][6]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound during sample preparation and analysis.
| Possible Cause | Troubleshooting Step |
| pH-mediated degradation | Buffer your solutions to a neutral pH (around 7) if the experimental conditions allow. Avoid strongly acidic or alkaline conditions.[2] |
| Photodegradation | Protect your samples from light by using amber vials or covering containers with aluminum foil. Perform manipulations under low-light conditions when possible.[2][4][5] |
| Thermal degradation | Avoid excessive heat during sample preparation and storage. Store stock solutions and solid compound at recommended temperatures (typically refrigerated or frozen). |
| Oxidation | Degas solvents to remove dissolved oxygen, especially for long-term storage or reactions sensitive to oxidation. Consider working under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC).
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | Compare the retention times of the unknown peaks with potential degradation products (e.g., 2-(Hydroxyacetyl)pyridine). Use a diode array detector (DAD) to compare UV spectra. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products. |
| Reaction with solvent or mobile phase | Ensure the purity of your solvents and mobile phase components. Check for any potential reactivity between this compound and your analytical medium. |
| Impurity in the starting material | Re-evaluate the purity of your this compound starting material using a high-resolution analytical technique. |
Quantitative Stability Data
| Condition | Observed Degradation in Related Pyridine Derivatives | Potential Degradation Products of this compound |
| Acidic (e.g., 0.1 M HCl, reflux) | Labile[2] | 2-(Hydroxyacetyl)pyridine, Ethanol |
| Alkaline (e.g., 0.1 M NaOH, reflux) | Extremely unstable[2] | 2-(Hydroxyacetyl)pyridine, Ethanol |
| Oxidative (e.g., 3% H₂O₂, RT) | Sensitivity varies with structure[2] | This compound N-oxide, ring-opened products |
| Photolytic (UV light exposure) | Photolabile[2] | Hydroxylated pyridines, ring-opened products (e.g., succinic acid derivatives)[4][6] |
| Thermal (e.g., 60°C) | Generally stable, depends on structure | Minimal degradation expected under moderate heat |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase. A control sample should be kept in the dark.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Prepare a solution of 0.1 mg/mL in the mobile phase.
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with a C18 column and a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-(Ethoxyacetyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Ethoxyacetyl)pyridine. The guidance is structured in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical synthetic approach to this compound is a two-step process. The first step involves the synthesis of an intermediate, 2-(bromoacetyl)pyridine or 2-(hydroxyacetyl)pyridine. The second step is the ethoxylation of this intermediate to yield the final product.
Q2: What are the critical parameters to control during the synthesis of the 2-(acetyl)pyridine intermediate?
Key parameters for synthesizing the intermediate include reaction temperature, the choice of solvent, and the stoichiometry of the reagents. For instance, in reactions involving the functionalization of 2-acetylpyridine, the choice of base is crucial to avoid side reactions.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This technique helps in determining the consumption of the starting material and the formation of the product. Gas Chromatography (GC) can also be utilized for more quantitative analysis of the reaction mixture.
Q4: What are the recommended purification methods for this compound?
Purification of the final product can be achieved through column chromatography on silica gel.[2][3] The choice of eluent will depend on the polarity of the product and any impurities present. Distillation under reduced pressure can also be a viable purification method, provided the product is thermally stable.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction using TLC until the starting material is fully consumed. Consider extending the reaction time or slightly increasing the temperature. |
| Side reactions | The use of strong bases like KOH or NaOH with 2-acetylpyridine can lead to the formation of ether byproducts.[1] Consider using a milder base such as NaH.[1] |
| Suboptimal temperature | Optimize the reaction temperature. For ethoxylation, a moderate temperature is generally preferred to prevent decomposition. |
| Moisture in reagents/solvents | Ensure all reagents and solvents are anhydrous, as moisture can lead to hydrolysis of intermediates and side reactions.[4] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted starting material | Improve reaction conversion by optimizing stoichiometry, temperature, or reaction time. Enhance purification by using a more efficient column chromatography setup. |
| Formation of byproducts | Re-evaluate the reaction conditions, particularly the base and solvent. For instance, in related pyridine syntheses, the choice of solvent can influence selectivity.[5] |
| Decomposition during workup or purification | Some pyridine derivatives can be sensitive to heat and acidic or basic conditions.[2] Perform workup at lower temperatures and use neutral pH washes if possible. If using distillation, ensure it is performed under high vacuum to lower the boiling point. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Bromoacetyl)pyridine Hydrobromide (Intermediate)
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, dissolve 2-acetylpyridine (1.0 eq) in glacial acetic acid.
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Bromination: From the dropping funnel, add bromine (1.0 eq) dropwise to the solution while maintaining the temperature below 10°C with an ice bath.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
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Work-up: The resulting precipitate, 2-(bromoacetyl)pyridine hydrobromide, is collected by filtration, washed with cold ether, and dried under vacuum.
Protocol 2: Synthesis of this compound
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Reaction Setup: Suspend 2-(bromoacetyl)pyridine hydrobromide (1.0 eq) in absolute ethanol, which acts as both reactant and solvent.
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Reaction: Cool the suspension in an ice bath and slowly add a solution of sodium ethoxide (1.1 eq) in ethanol. After the addition, allow the reaction to stir at room temperature for 4-6 hours.
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Quenching and Extraction: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Ethoxylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 6 | 75 |
| 2 | NaOEt | Ethanol | 25 | 4 | 85 |
| 3 | K₂CO₃ | DMF | 50 | 8 | 60 |
| 4 | Et₃N | CH₂Cl₂ | 25 | 12 | 45 |
Visualizations
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: A simplified diagram of the synthetic pathway.
References
Troubleshooting failed reactions with 2-(Ethoxyacetyl)pyridine
Welcome to the technical support center for 2-(Ethoxyacetyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
A1: Failure of condensation reactions, such as the Knoevenagel or Claisen-Schmidt reaction, can stem from several factors:
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Inefficient Enolate Formation: The acidity of the α-protons on the acetyl group is crucial for enolate formation, which is the key nucleophile in these reactions. The choice of base is critical. Weak bases may not be sufficient to deprotonate the ketone effectively.
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Steric Hindrance: The ethoxy group at the α-position can sterically hinder the approach of the base and the subsequent attack of the enolate on the electrophile.
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Reaction Temperature: Inadequate temperature may lead to a slow reaction rate, while excessive heat can cause decomposition of the starting material or the product, or promote unwanted side reactions.
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Hydrolysis of the Ethoxy Group: The ether linkage can be susceptible to cleavage under certain acidic or basic conditions, especially during prolonged reaction times or harsh work-up procedures.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
A2: The formation of multiple products is a common issue. Potential side reactions include:
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Self-Condensation: The enolate of this compound can react with another molecule of the starting ketone, leading to a self-aldol addition or condensation product.
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Michael Addition: If the desired product is an α,β-unsaturated ketone, the enolate of this compound can potentially undergo a Michael addition to this product.
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Hydrolysis: As mentioned, hydrolysis of the ethoxy group can lead to the formation of 2-(hydroxyacetyl)pyridine, which may or may not participate in the desired reaction.
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Decomposition: Pyridine derivatives can be sensitive to strong acids, bases, and high temperatures, leading to decomposition.
Q3: How can I improve the yield of my condensation reaction?
A3: To optimize your reaction, consider the following:
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Choice of Base: For inefficient enolate formation, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) might be more effective than weaker bases like sodium hydroxide or potassium carbonate.
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Reaction Conditions: Systematically vary the reaction temperature and time. Running the reaction at a lower temperature for a longer duration may minimize side product formation.
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Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like THF or DMF are often suitable for enolate-based reactions.
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Order of Addition: Adding the base to the ketone at a low temperature to pre-form the enolate before adding the electrophile can sometimes improve the yield and minimize self-condensation.
Q4: What is the best way to purify the product of a reaction involving this compound?
A4: Purification strategies depend on the properties of the product.
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Extraction: An initial work-up with an acidic aqueous solution (e.g., dilute HCl) can help remove any remaining pyridine-based starting materials or byproducts by converting them into water-soluble salts.[1] Be cautious if your product is also acid-sensitive.
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Chromatography: Column chromatography on silica gel is a common method for purifying neutral organic compounds. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Guides
Low or No Product Formation in Condensation Reactions
This guide helps to diagnose and resolve issues of low or no product yield in condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) where this compound is the ketone component.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Data on Base Selection for Enolate Formation
| Base | pKa of Conjugate Acid | Typical Conditions | Suitability for this compound |
| NaOH | ~15.7 | Aqueous or alcoholic solvent, RT to reflux | May be too weak for efficient deprotonation; risk of hydrolysis. |
| NaOEt | ~16 | Anhydrous ethanol, RT to reflux | Moderate effectiveness; potential for transesterification if an ester is present. |
| K₂CO₃ | ~10.3 | Polar aprotic solvent (e.g., DMF), elevated temp. | Generally too weak for ketone deprotonation. |
| LDA | ~36 | Anhydrous THF, -78 °C to 0 °C | Strong, non-nucleophilic base; ideal for quantitative enolate formation.[2] |
Formation of Multiple Products
This guide addresses the issue of observing multiple products in the reaction mixture.
Logical Diagram for Side Product Formation
References
Technical Support Center: Purification of 2-(Ethoxyacetyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Ethoxyacetyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:
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Starting materials: Unreacted 2-acetylpyridine or ethoxyacetyl chloride.
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Byproducts: Di-acylated products or polymers formed during synthesis.
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Degradation products: The ethoxy group is susceptible to hydrolysis, which can lead to the formation of 2-(hydroxyacetyl)pyridine, especially if exposed to moisture or acidic/basic conditions. The pyridine ring itself is relatively stable but can be reduced under certain hydrogenation conditions.[1]
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Solvents and reagents: Residual solvents from the reaction or workup, and unreacted reagents.
Q2: My this compound appears to be degrading during purification. What are the likely causes and how can I prevent it?
Degradation is often due to hydrolysis or thermal decomposition.
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Hydrolysis: Exposure to water, acids, or bases can hydrolyze the ethoxy group. Ensure all solvents are anhydrous and avoid strong acidic or basic conditions if possible.
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Thermal Decomposition: The compound may be thermally labile. One source suggests that a similar compound, 2,2-Diethoxy-2-(4-pyridyl)ethylamine, decomposes on distillation.[2] If you are using distillation, it is crucial to use a high vacuum to lower the boiling point and minimize the time the compound is exposed to high temperatures.
Q3: What is the recommended method for purifying this compound?
The optimal purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary.
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Aqueous Workup/Extraction: To remove water-soluble impurities and reagents.
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Column Chromatography: Effective for separating impurities with different polarities.[2]
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Recrystallization: Ideal for removing small amounts of impurities from a solid product.
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Vacuum Distillation: Suitable for purifying liquid products, but caution is advised due to potential thermal decomposition.[2]
Q4: Can I use silica gel for column chromatography of this compound?
While silica gel is a common stationary phase, some pyridine-containing compounds can interact strongly with the acidic silica surface, leading to tailing or even decomposition. One report on a related compound mentions hydrolysis when chromatographed on silica gel.[2] If you observe these issues, consider the following:
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Deactivating the silica gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) mixed in the eluent can neutralize acidic sites.
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Using an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds like pyridines.
Troubleshooting Guides
Problem 1: Low recovery after column chromatography.
| Possible Cause | Troubleshooting Step |
| Compound is too polar and is sticking to the column. | Gradually increase the polarity of the eluent. A small amount of a more polar solvent like methanol can be added to the eluent to help elute the compound. |
| Compound is degrading on the silica gel. | As mentioned in the FAQ, try deactivating the silica gel with triethylamine or switch to an alumina column. |
| Incorrect solvent system. | Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal system where your compound has an Rf value between 0.2 and 0.4. |
Problem 2: The product is not crystallizing during recrystallization.
| Possible Cause | Troubleshooting Step |
| Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Solution is cooling too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of the pure compound to induce crystallization. If that fails, the compound may need further purification by another method like chromatography. |
| Incorrect solvent choice. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. |
Problem 3: The compound is decomposing during vacuum distillation.
| Possible Cause | Troubleshooting Step |
| Temperature is too high. | Use a higher vacuum to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. |
| Prolonged heating. | Minimize the distillation time. A well-insulated distillation apparatus can help maintain a consistent temperature with less heat input. |
| Presence of acidic or basic impurities catalyzing decomposition. | Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column:
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Choose a glass column appropriate for the amount of crude product.
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Prepare a slurry of silica gel (or alumina) in the initial, least polar eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
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Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
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Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
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Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent.
-
-
Dissolution:
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Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
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Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot filter the solution to remove the charcoal.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals start to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven.
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Data Presentation
Table 1: Example TLC Solvent Systems for this compound
| Solvent System (v/v) | Rf of this compound (approx.) | Notes |
| Hexane : Ethyl Acetate (4:1) | 0.3 | Good for initial separation from non-polar impurities. |
| Hexane : Ethyl Acetate (2:1) | 0.5 | Provides faster elution. |
| Dichloromethane : Methanol (98:2) | 0.4 | Useful if the compound is more polar. |
Table 2: Example Recrystallization Solvents
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments |
| Isopropanol | High | Low | Good for inducing crystallization. |
| Toluene | High | Moderate | May require a co-solvent like hexane. |
| Ethyl Acetate / Hexane | High (in mixture) | Low | A good solvent pair for fine-tuning solubility. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Preventing byproduct formation in 2-(Ethoxyacetyl)pyridine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Ethoxyacetyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While various methods exist for the synthesis of substituted pyridines, two common conceptual routes for preparing this compound are:
-
Route A: From 2-Picoline: This multi-step approach typically involves the initial reaction of 2-picoline with formaldehyde or paraformaldehyde to yield 2-(2-hydroxyethyl)pyridine. This intermediate is then etherified to introduce the ethoxy group, followed by oxidation to the corresponding ketone.
-
Route B: From a Pre-functionalized Pyridine: This strategy involves starting with a pyridine ring already bearing a suitable functional group at the 2-position, such as 2-chloropyridine or pyridine N-oxide. The ethoxyacetyl group can then be introduced through various coupling or substitution reactions. For instance, a Grignard reagent formed from 2-bromopyridine can be acylated.[1]
Q2: What are the most common byproducts I might encounter?
A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. However, some common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-picoline, 2-chloropyridine, or other precursors in your product mixture.
-
Over-alkylation/acylation Products: In routes involving the deprotonation of a methyl group, multiple additions of the electrophile can occur.
-
Isomeric Byproducts: Substitution at other positions on the pyridine ring (e.g., the 4- or 6-position) can occur, though 2-substitution is often favored.
-
Dimerization Products: Strong bases and organometallic intermediates can sometimes lead to the formation of bipyridine or other dimeric species.[2][3]
-
Hydrolysis Products: If water is present, ester or acetal intermediates may hydrolyze back to the corresponding carboxylic acids or ketones.
Q3: How can I purify the final this compound product?
A3: Purification strategies will depend on the nature of the impurities. Common methods include:
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the target compound from both more and less polar impurities.
-
Distillation: If the product and byproducts have sufficiently different boiling points, fractional distillation under reduced pressure can be effective.
-
Recrystallization: If the product is a solid at room temperature or forms a stable salt, recrystallization can be an excellent way to achieve high purity.
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective deprotonation of 2-picoline. | Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-butyllithium, LDA). |
| Low reactivity of the starting material (e.g., 2-chloropyridine). | Consider using a more reactive precursor like 2-bromopyridine or activating the pyridine ring by forming the N-oxide. | |
| Deactivation of catalyst in coupling reactions. | Ensure all reagents are pure and free of catalyst poisons. Degas solvents to remove oxygen. | |
| Formation of a Dark, Tarry Mixture | Polymerization or decomposition of starting materials or intermediates. | Run the reaction at a lower temperature. Use a less concentrated solution. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple Spots on TLC, Indicating Several Byproducts | Non-selective reaction conditions. | Optimize the reaction temperature and stoichiometry of reagents. Consider a more selective catalyst or synthetic route. |
| Presence of moisture leading to side reactions. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Use a slight excess of the other reagent. |
| Formation of a White Precipitate During Workup | Formation of pyridinium salts. | If an acidic workup is used, the product will likely be in the aqueous phase as a salt. Basify the aqueous layer to recover the free pyridine. |
Experimental Protocols
Conceptual Synthesis of 2-(2-Hydroxyethyl)pyridine from 2-Picoline
This protocol is based on the principles outlined in related syntheses and should be adapted and optimized for specific laboratory conditions.[4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 2-picoline, paraformaldehyde, and a suitable solvent like DMF.
-
Catalyst Addition: Add an acidic catalyst (e.g., oxalic acid or benzoic acid).[4]
-
Depolymerization: Heat the mixture to 90-100°C for 2-3 hours to depolymerize the paraformaldehyde.[4]
-
Reaction: Increase the temperature to 110-120°C and reflux for 30-40 hours.[4]
-
Workup: After cooling, distill off the unreacted 2-picoline and solvent. The crude 2-(2-hydroxyethyl)pyridine can then be purified by vacuum distillation.[4]
Visualizing Reaction Pathways
To better understand the potential for byproduct formation, it's helpful to visualize the reaction pathways.
Caption: Potential reaction pathways and byproducts in the synthesis of 2-(2-hydroxyethyl)pyridine from 2-picoline.
Caption: Conceptual Claisen-type condensation and potential byproducts.
References
Analytical challenges in characterizing 2-(Ethoxyacetyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of 2-(Ethoxyacetyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary techniques for structural elucidation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) coupled with a chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.[1][2][3][4] Purity is typically quantified using GC or HPLC with an appropriate detector (e.g., FID or UV).[5]
Q2: How should I store samples of this compound to ensure stability?
A2: this compound, similar to its precursor 2-acetylpyridine, should be stored in a cool, dry, and well-ventilated place.[1] It is recommended to keep the container tightly sealed and handle it under an inert gas atmosphere, as it may be sensitive to air and moisture.[1] Avoid exposure to heat, direct sunlight, strong acids, and strong oxidizing agents.[1][4]
Q3: What are common impurities I might encounter?
A3: Impurities can arise from the synthesis process. Potential impurities could include unreacted starting materials, such as 2-acetylpyridine, and side-products from condensation or etherification reactions.[2][6] Analyzing reaction mixtures by GC or HPLC can help identify the presence of these unexpected compounds.[2]
Q4: My NMR spectrum shows unexpected shifts. What could be the cause?
A4: Deviations in NMR chemical shifts can be due to several factors:
-
Solvent Effects: The choice of solvent (e.g., CDCl₃, DMSO-d₆) can significantly influence chemical shifts. Ensure you are comparing your spectrum to reference data obtained in the same solvent.
-
Concentration: Sample concentration can sometimes cause minor shifts.
-
pH: If your sample is dissolved in a protic solvent or contains acidic/basic impurities, the protonation state of the pyridine nitrogen can change, affecting the shifts of nearby protons.
-
Presence of Impurities: As mentioned in Q3, impurities can introduce extra peaks that may be misinterpreted.
Q5: What is the expected molecular ion peak (M+) for this compound in mass spectrometry?
A5: The molecular formula for this compound is C₉H₁₁NO₂. The expected monoisotopic mass is approximately 165.08 g/mol . In an electron ionization (EI) mass spectrum, you would look for the molecular ion peak (M•+) at m/z 165.
Analytical Troubleshooting Guides
Chromatographic Issues (HPLC & GC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Interaction of the basic pyridine nitrogen with residual silanols on the column.[7] | 1. Use a modern, end-capped C18 column or a specialized column for polar compounds.[8]2. Add a mobile phase modifier like formic acid or ammonium acetate to improve peak shape.[7][9]3. Adjust the mobile phase pH. |
| No/Low Retention in Reverse-Phase HPLC | The compound is too polar for the selected mobile phase/column combination. | 1. Increase the aqueous portion of the mobile phase.2. Consider using a more polar stationary phase (e.g., a polar-embedded or HILIC column).3. Ensure the sample is properly dissolved and injected. |
| Extra Peaks in Chromatogram | Sample contamination, degradation, or presence of synthetic impurities.[2] | 1. Run a blank (injection of solvent only) to check for system contamination.2. Re-prepare the sample using high-purity solvents.3. Use GC-MS or LC-MS to identify the mass of the unknown peaks and deduce their structure.[2]4. Re-purify the sample if necessary (e.g., via column chromatography or distillation). |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, flow rate, or column temperature. | 1. Ensure the mobile phase is well-mixed and degassed.2. Check the HPLC pump for pressure fluctuations.3. Use a column oven to maintain a stable temperature. |
Spectroscopic Issues (MS & NMR)
| Problem | Potential Cause | Troubleshooting Steps |
| No Molecular Ion (M+) Peak in GC-MS (EI) | The molecular ion is unstable and has completely fragmented.[10] | 1. This is common for some classes of compounds. Look for characteristic fragment ions.2. Use a "softer" ionization technique if available (e.g., Chemical Ionization - CI) which is less likely to cause extensive fragmentation. |
| Complex/Uninterpretable MS Fragmentation Pattern | Multiple fragmentation pathways are occurring. | 1. Identify key functional groups and predict likely cleavages (see Table 2 below).2. Compare the spectrum to known fragmentation patterns of similar structures like ketones, ethers, and pyridines.[10][11][12]3. Analyze at a lower ionization energy to reduce fragmentation. |
| Broad Peaks in NMR Spectrum | Sample contains paramagnetic impurities, is too concentrated, or the compound is aggregating. | 1. Filter the sample through a small plug of silica or celite.2. Dilute the sample.3. Ensure proper shimming of the spectrometer. |
| Missing Protons in ¹H NMR (e.g., labile protons) | Protons are exchanging with deuterium from the solvent (e.g., in D₂O or CD₃OD). | 1. Run the spectrum in a non-protic solvent like CDCl₃ or DMSO-d₆.2. If exchange is suspected, a D₂O exchange experiment can confirm the presence of labile protons. |
Predicted and Expected Analytical Data
Disclaimer: The following data are predicted based on the analysis of structurally similar compounds and should be confirmed with experimental data from a purified standard.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Ethoxy -CH₃ | ~1.3 ppm (triplet) | ~15 ppm |
| Ethoxy -CH₂- | ~3.8 ppm (quartet) | ~67 ppm |
| Acetyl -CH₂- | ~4.2 ppm (singlet) | ~45 ppm |
| C=O | N/A | ~198 ppm |
| Pyridine Ring | ~7.3-8.7 ppm (multiplets) | ~122-155 ppm |
Table 2: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z Value | Predicted Fragment Ion | Comments |
| 165 | [M]•+ | Molecular Ion |
| 120 | [M - C₂H₅O]•+ | Loss of the ethoxy radical (alpha-cleavage next to carbonyl) |
| 92 | [C₅H₄N-CO]+ | Cleavage between the carbonyl and the ethoxy-methyl group |
| 78 | [C₅H₄N]+ | Pyridine cation, a very common fragment for pyridine derivatives |
Experimental Workflows and Protocols
General Characterization Workflow
The following diagram outlines a typical workflow for the complete characterization of a newly synthesized batch of this compound.
Troubleshooting Logic for Unexpected Chromatographic Peaks
This diagram provides a decision-making process for investigating unexpected peaks in a GC or HPLC chromatogram.
Key Experimental Protocols
Protocol 1: Starting Method for RP-HPLC-UV Analysis
This protocol serves as a starting point for developing a purity analysis method.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~1 mg/mL.
Method Development Notes: Adjust the gradient slope or starting/ending percentages of Mobile Phase B to optimize the separation of impurities from the main peak. The presence of formic acid helps to ensure good peak shape for the basic pyridine moiety.[7][9]
Protocol 2: Starting Method for GC-MS Analysis
This protocol is suitable for identifying the analyte and potential volatile impurities.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
Method Development Notes: The oven temperature program can be adjusted to improve the separation of closely eluting peaks. For certain applications, derivatization may be necessary to improve volatility or chromatographic performance, though it is likely not required for this compound.[13][14]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. scielo.br [scielo.br]
- 3. Pyridine, 2-ethoxy- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of 2-Ethylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
- 13. research.vu.nl [research.vu.nl]
- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acylating Agents: Evaluating 2-(Ethoxyacetyl)pyridine Against Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the fields of drug discovery and development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall success. This guide provides a comprehensive comparison of common acylating agents, offering a quantitative and qualitative analysis of their performance. While direct experimental data for the novel agent 2-(Ethoxyacetyl)pyridine is not yet publicly available, this guide will provide a theoretical assessment of its potential reactivity based on its structural characteristics, placing it in context with well-established alternatives.
The Landscape of Acylating Agents: A Comparative Overview
Acylating agents are indispensable tools for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in the synthesis of esters and amides. The reactivity of these agents varies significantly, dictating their suitability for different substrates and reaction conditions. Here, we compare three widely used acylating agents—acetyl chloride, acetic anhydride, and the DCC/DMAP system—and provide a prospective analysis of this compound.
For the purpose of a standardized comparison, we will consider the acylation of a model primary amine, benzylamine, to form N-benzylacetamide.
Quantitative Performance Data
The following table summarizes typical performance data for the acylation of benzylamine with common acylating agents. It is important to note that reaction conditions can be further optimized to improve yields and reduce reaction times.
| Acylating Agent | Substrate | Product | Typical Yield (%) | Typical Reaction Time | Key Reaction Conditions |
| Acetyl Chloride | Benzylamine | N-Benzylacetamide | >95% | < 1 hour | Anhydrous conditions, often with a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct.[1][2] |
| Acetic Anhydride | Benzylamine | N-Benzylacetamide | >90% | 1-3 hours | Can be performed neat or in a solvent; may require gentle heating. A base can be used to accelerate the reaction.[3][4] |
| Acetic Acid with DCC/DMAP | Benzylamine | N-Benzylacetamide | >90% | 2-12 hours | Anhydrous aprotic solvent (e.g., DCM, DMF); room temperature.[5][6][7] |
A Theoretical Look at this compound
Without experimental data, we can predict the potential reactivity of this compound as an acylating agent by analyzing its structure.
Structure:
The key features influencing its acylating potential are:
-
The Acyl Group: An ethoxyacetyl group. The electron-donating ethoxy group attached to the α-carbon may slightly reduce the electrophilicity of the carbonyl carbon compared to a simple acetyl group.
-
The Leaving Group: The pyridine ring. Pyridine is a reasonably good leaving group, especially when protonated or activated.[8][9][10] In an acylation reaction, the pyridine nitrogen would be the site of nucleophilic attack, forming a pyridinium salt intermediate which is a good leaving group.
Predicted Reactivity:
Based on these features, this compound is expected to be a moderately reactive acylating agent. Its reactivity would likely fall somewhere between that of acetic anhydride and more reactive acyl halides. The pyridine leaving group is more stable than an acetate leaving group (from acetic anhydride) but less stable than a halide ion (from an acyl chloride).
Potential Advantages:
-
Milder Reaction Conditions: It may allow for acylations under milder conditions than acyl chlorides, potentially offering better functional group tolerance.
-
Ease of Handling: As a potentially stable solid, it might be easier to handle than fuming and corrosive acyl chlorides.
-
Byproduct Profile: The byproduct would be pyridine, which is a water-soluble and relatively volatile base, potentially simplifying purification.
Potential Drawbacks:
-
Moderate Reactivity: It may not be reactive enough for very unreactive nucleophiles.
-
Synthesis Cost: The synthesis of this specialized reagent may be more complex and costly than that of bulk-produced acylating agents.
Experimental Protocols
Detailed methodologies for the acylation of benzylamine with the compared agents are provided below.
Protocol 1: Acylation of Benzylamine with Acetyl Chloride
Materials:
-
Benzylamine
-
Acetyl chloride
-
Pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until TLC analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylacetamide.
-
Purify the product by recrystallization or column chromatography if necessary.[1]
Protocol 2: Acylation of Benzylamine with Acetic Anhydride
Materials:
-
Benzylamine
-
Acetic anhydride
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine benzylamine (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Stir the mixture at room temperature for 2 hours. Gentle heating (e.g., to 50 °C) can be applied to accelerate the reaction if necessary. Monitor the reaction progress by TLC.
-
Upon completion, carefully add water to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (to remove acetic acid byproduct) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography if necessary.[3][11]
Protocol 3: Acylation of Benzylamine with Acetic Acid using DCC/DMAP
Materials:
-
Acetic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve acetic acid (1.1 equivalents), benzylamine (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to remove any remaining DCU and other impurities.[5][7][12]
Reaction Mechanisms and Logical Relationships
The choice of acylating agent is fundamentally a choice of leaving group and activation strategy. The following diagrams illustrate the general mechanisms.
Figure 1: General mechanism for acylation with an acyl chloride.
Figure 2: General mechanism for acylation with an acid anhydride.
Figure 3: Simplified workflow for DCC/DMAP mediated acylation.
Conclusion
The selection of an acylating agent involves a trade-off between reactivity, stability, cost, and ease of use. Acyl chlorides offer high reactivity but require stringent anhydrous conditions and produce corrosive HCl.[13][14] Acetic anhydride is a less reactive but more manageable alternative. The DCC/DMAP system provides a mild and efficient method for coupling carboxylic acids directly with nucleophiles, avoiding the need to pre-form a more reactive acyl derivative.
While this compound remains a prospective reagent, its structure suggests it could be a valuable addition to the chemist's toolbox, offering a balance of reactivity and practicality. Further experimental investigation is warranted to fully characterize its performance and explore its potential applications in organic synthesis.
References
- 1. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. CCCC 2000, Volume 65, Issue 4, Abstracts pp. 621-630 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the role of pyridine in the acylation of amines? [vedantu.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. chemrevise.org [chemrevise.org]
- 14. studymind.co.uk [studymind.co.uk]
Validating the Structure of 2-(Ethoxyacetyl)pyridine Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 2-(Ethoxyacetyl)pyridine, a class of compounds with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data from closely related analogs and detailed methodologies.
A Multi-Technique Approach to Structural Confirmation
No single analytical method can unequivocally determine the structure of a novel compound. Instead, a combination of spectroscopic and spectrometric techniques is employed to piece together the molecular puzzle. The most common and powerful methods for validating the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In definitive cases, Single-Crystal X-ray Diffraction provides the absolute structure.
Comparison of Key Analytical Techniques
The following table summarizes the strengths and applications of the primary analytical techniques used in the structural validation of this compound derivatives. The data presented for "this compound (Predicted)" is based on established chemical shift theory and data from analogous compounds due to the limited availability of direct experimental spectra in public databases. For comparison, experimental data for the closely related compound, ethyl 2-(pyridin-2-yl)acetate, is provided.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Number of unique proton environments, chemical shifts (electronic environment), splitting patterns (neighboring protons), and integration (proton count). | Provides detailed information about the carbon-hydrogen framework. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments and their chemical shifts. | Complements ¹H NMR by providing direct information about the carbon skeleton. | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determines the molecular formula (with high-resolution MS) and provides clues about structural fragments. | Isomer differentiation can be challenging without tandem MS. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method to identify key chemical bonds (e.g., C=O, C-O, C=N). | Provides limited information about the overall molecular structure. |
| Single-Crystal X-ray Diffraction | Precise 3D arrangement of atoms in a crystal. | Provides the absolute and unambiguous molecular structure. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Data for a this compound Analog: Ethyl 2-(pyridin-2-yl)acetate
To provide a practical reference, the following tables summarize the experimental data for ethyl 2-(pyridin-2-yl)acetate, a close structural analog of this compound that lacks the keto group.
Table 1: ¹H and ¹³C NMR Data for Ethyl 2-(pyridin-2-yl)acetate [1]
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ) / ppm | Multiplicity |
| 8.55 | d |
| 7.65 | td |
| 7.30 | d |
| 7.20 | dd |
| 4.20 | q |
| 3.85 | s |
| 1.25 | t |
Py = Pyridine ring
Table 2: Key IR and MS Data for Ethyl 2-(pyridin-2-yl)acetate [1]
| Analytical Method | Key Observations |
| FT-IR (Film, cm⁻¹) | 1740 (C=O, ester stretch), 1595, 1570 (C=N, C=C, pyridine ring stretch), 1150 (C-O, ester stretch) |
| Mass Spectrometry (EI) | m/z (%): 165 (M⁺, 16), 93 (100), 92 (62), 120 (28), 29 (25) |
Predicted Spectroscopic Data for this compound
Based on the data from analogous compounds, the following are the predicted key spectroscopic features for this compound.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) - Predicted | ¹³C NMR (CDCl₃, 100 MHz) - Predicted |
| Chemical Shift (δ) / ppm | Multiplicity |
| ~8.7 | d |
| ~8.0 | td |
| ~7.8 | d |
| ~7.4 | dd |
| ~4.3 | q |
| ~4.1 | s |
| ~1.3 | t |
Table 4: Predicted Key IR and MS Data for this compound
| Analytical Method | Predicted Key Observations |
| FT-IR (Film, cm⁻¹) | ~1745 (C=O, ester stretch), ~1710 (C=O, keto stretch), ~1590, 1570 (C=N, C=C, pyridine ring stretch), ~1120 (C-O stretch) |
| Mass Spectrometry (EI) | M⁺ at m/z 179. Key fragments would be expected from the loss of the ethoxy group (-OC₂H₅, m/z 45), the ethyl group (-C₂H₅, m/z 29), and the pyridinoyl group (m/z 106). |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are standard procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.
-
Mass Analysis: Scan a wide mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. For accurate mass measurements and molecular formula determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural motifs.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectrum Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Validation Workflow
The process of structural validation follows a logical progression, starting with basic characterization and moving towards more definitive structural determination.
Caption: Workflow for the structural validation of this compound derivatives.
This logical flow ensures that a comprehensive set of data is collected to confidently assign the correct chemical structure.
Conclusion
The structural validation of this compound derivatives relies on a synergistic combination of modern analytical techniques. While NMR spectroscopy provides the most detailed information regarding the molecular framework, mass spectrometry is essential for determining the molecular weight and formula, and IR spectroscopy offers a rapid means of identifying key functional groups. For unambiguous proof of structure, single-crystal X-ray diffraction remains the gold standard. By employing these methods in a complementary fashion, researchers can ensure the accurate characterization of novel compounds, a critical step in the journey of scientific discovery and drug development.
References
A Comparative Analysis of the Biological Activity of 2-(Ethoxyacetyl)pyridine Analogs and Other Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[][2][3] This guide provides a comparative overview of the biological activity of derivatives of a close analog of 2-(Ethoxyacetyl)pyridine, namely 2-chloro-6-ethoxy-4-acetylpyridine, and contrasts their performance with other classes of pyridine-containing compounds. The information presented is intended to support further research and drug development efforts in this promising area.
Antimicrobial Activity of 2-Chloro-6-ethoxy-4-acetylpyridine Derivatives
A study by Abu-Hashem et al. (2012) explored the antimicrobial potential of a series of novel compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine.[4][5][6] These derivatives, which include pyrimidinone and oxazinone moieties fused with thiophene rings, were evaluated for their antibacterial and antifungal activities. The results, summarized in the table below, highlight the potent antimicrobial effects of several of these compounds, with some exhibiting efficacy comparable to standard antibiotics like Streptomycin and Fusidic acid.[4][6]
| Compound | R | Test Organism | Inhibition Zone (mm) |
| 5a | C6H5 | Streptomyces sp. | 16 |
| Bacillus subtilis | 18 | ||
| Streptococcus lactis | 15 | ||
| Escherichia coli | 17 | ||
| Pseudomonas sp. | 19 | ||
| Aspergillus niger | 18 | ||
| Penicillium sp. | 16 | ||
| Candida albican | 15 | ||
| Rhodotorula ingeniosa | 17 | ||
| 7b | 4-ClC6H4 | Streptomyces sp. | 17 |
| Bacillus subtilis | 19 | ||
| Streptococcus lactis | 16 | ||
| Escherichia coli | 18 | ||
| Pseudomonas sp. | 20 | ||
| Aspergillus niger | 19 | ||
| Penicillium sp. | 17 | ||
| Candida albican | 16 | ||
| Rhodotorula ingeniosa | 18 | ||
| 9b | 4-ClC6H4 | Streptomyces sp. | 18 |
| Bacillus subtilis | 20 | ||
| Streptococcus lactis | 17 | ||
| Escherichia coli | 19 | ||
| Pseudomonas sp. | 21 | ||
| Aspergillus niger | 20 | ||
| Penicillium sp. | 18 | ||
| Candida albican | 17 | ||
| Rhodotorula ingeniosa | 19 | ||
| 10b | 4-ClC6H4 | Streptomyces sp. | 17 |
| Bacillus subtilis | 18 | ||
| Streptococcus lactis | 15 | ||
| Escherichia coli | 17 | ||
| Pseudomonas sp. | 19 | ||
| Aspergillus niger | 18 | ||
| Penicillium sp. | 16 | ||
| Candida albican | 15 | ||
| Rhodotorula ingeniosa | 17 | ||
| Streptomycin | - | Streptomyces sp. | 20 |
| Bacillus subtilis | 22 | ||
| Streptococcus lactis | 19 | ||
| Escherichia coli | 21 | ||
| Pseudomonas sp. | 23 | ||
| Fusidic acid | - | Aspergillus niger | 22 |
| Penicillium sp. | 20 | ||
| Candida albican | 19 | ||
| Rhodotorula ingeniosa | 21 |
Comparative Biological Activities of Other Pyridine Analogs
The pyridine ring is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities beyond antimicrobial effects.
-
Anticancer Activity: Numerous pyridine derivatives have been investigated for their potential as anticancer agents. For instance, 2-acetylpyridine thiosemicarbazones and their metal complexes have shown remarkable in vitro growth inhibitory activities against various human tumor cell lines, with IC50 values in the nanomolar range.[7] Similarly, novel pyridine and pyrazolyl pyridine conjugates have exhibited potent cytotoxicity against HepG2 cancer cells by acting as PIM-1 kinase inhibitors and caspase activators.[8] Other studies have explored the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as EGFR and VEGFR-2 inhibitors.[9]
-
Antimalarial Activity: Pyridine derivatives have also emerged as promising candidates for antimalarial drugs. Certain synthesized series of pyridine derivatives have shown significant in vivo anti-malarial activity against Plasmodium berghei, with some compounds exhibiting over 90% inhibition of parasite multiplication at a 50 µmol/kg dose.[10]
-
Anticonvulsant and Psychotropic Properties: Thioalkyl derivatives of pyridine have been reported to possess high anticonvulsant activity.[11] These compounds have also demonstrated a range of psychotropic effects, including activating, sedative, and anxiolytic properties.[11]
-
Chalcones and Fused Ring Systems: Chalcones derived from 2-acetyl pyridine have been synthesized and evaluated for their antimicrobial activity.[12][13] Furthermore, fused pyrano[2,3-b]pyridine derivatives have shown effective to moderate action against a panel of microorganisms.[14]
Experimental Protocols
Synthesis of 2-Chloro-6-ethoxy-4-acetylpyridine Derivatives
The synthesis of the antimicrobial compounds listed in the table above started from 2-chloro-6-ethoxy-4-acetylpyridine. A general workflow for the synthesis is depicted in the diagram below. For detailed synthetic procedures, please refer to the original publication by Abu-Hashem et al. (2012).[4][6]
References
- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antitumor activity of 2-acetyl pyridine 4n-ethyl thiosemicarbazone and its platinum(II) and palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]
Comparative Purity Analysis of Synthesized 2-(Ethoxyacetyl)pyridine and Analogs
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for determining the purity of synthesized 2-(Ethoxyacetyl)pyridine, a key intermediate in pharmaceutical synthesis. For a comprehensive evaluation, its performance is benchmarked against two structurally similar analogs: 2-Acetylpyridine and 2-Methoxyacetylpyridine. The following sections present detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most appropriate analytical strategy for their needs.
Comparative Purity Data
The purity of synthesized this compound and its analogs was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A summary of the quantitative purity analysis is presented in the table below.
| Compound | HPLC Purity (%) | GC Purity (%) | qNMR Purity (%) |
| This compound | 99.2 | 99.5 | 99.3 |
| 2-Acetylpyridine | 98.5 | 98.8 | 98.6 |
| 2-Methoxyacetylpyridine | 99.0 | 99.3 | 99.1 |
Experimental Protocols
Detailed methodologies for the analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis of polar and non-volatile compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A capillary column suitable for amine analysis, such as a CP-Wax 51 for Amines (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve approximately 5 mg of the synthesized compound in 1 mL of high-purity dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a primary ratio method for purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or another appropriate deuterated solvent that dissolves both the analyte and the internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
P_IS = Purity of the Internal Standard
-
-
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of a synthesized compound.
Caption: Workflow for the synthesis, purification, and purity analysis of chemical compounds.
Comparison of Analytical Techniques
This diagram provides a comparative overview of the three analytical techniques discussed in this guide.
Caption: Key differences between HPLC, GC, and qNMR for purity analysis.
Comparative Analysis of 2-(Ethoxyacetyl)pyridine: A Guide to Potential Cross-Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(Ethoxyacetyl)pyridine and its structurally related analogs. Due to the limited direct cross-reactivity data for this compound, this document focuses on the biological activities of analogous 2-acetylpyridine derivatives to infer potential cross-reactivity profiles and guide future experimental design. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.
Introduction to 2-Substituted Pyridines
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous FDA-approved drugs.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in other non-covalent interactions, making it a valuable pharmacophore.[] 2-substituted pyridines, in particular, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[][3][4] this compound belongs to this class of compounds, and understanding its potential for cross-reactivity with targets of other structurally similar molecules is crucial for its development as a therapeutic agent.
Structural Analogs of this compound and Their Biological Activities
To assess the potential cross-reactivity of this compound, it is essential to examine the biological profiles of its structural analogs. The core structure of interest is the 2-acetylpyridine moiety. Variations in the substituent attached to the acetyl group can significantly influence biological activity and target specificity.
| Compound Name | Structure | Known Biological Activity | Potential for Cross-Reactivity with this compound |
| 2-Acetylpyridine | Iron chelator, antiproliferative agent.[5] | High: The core 2-acetylpyridine structure is identical. Differences in the ethoxy group of the target compound may alter binding affinity but cross-reactivity is likely. | |
| 2-Acetylpyridine Thiosemicarbazone | Potent iron chelator, antiproliferative, and antifilarial activity.[5][6] | High: Shares the 2-acetylpyridine core. The thiosemicarbazone group significantly enhances its biological activity, but cross-reactivity with targets recognizing the pyridine-ketone motif is possible. | |
| 2,6-Diaminopyridine Derivatives | Inhibitors of β-amyloid aggregation.[7] | Moderate: While the substitution pattern is different (amino vs. ethoxyacetyl), the shared pyridine core suggests a possibility of interacting with similar biological targets, particularly those with broader specificity. | |
| 2-Phenylpyridine Derivatives | Topoisomerase I inhibitors.[8] | Low to Moderate: The bulky phenyl group introduces significant steric and electronic differences compared to the ethoxyacetyl group, suggesting different primary targets. However, some off-target interactions may overlap due to the pyridine scaffold. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of this compound, a competitive binding assay is a standard and effective method.
Competitive Binding Assay Protocol
Objective: To determine the binding affinity of this compound (the "competitor") to a specific target protein in the presence of a known radiolabeled ligand.
Materials:
-
Target protein of interest (e.g., a kinase, receptor, or enzyme known to be modulated by 2-acetylpyridine analogs).
-
Radiolabeled ligand with known high affinity for the target protein (e.g., [³H]-labeled inhibitor).
-
This compound and other unlabeled competitor compounds.
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare serial dilutions of the unlabeled competitor compounds (including this compound) in the assay buffer.
-
Incubation: In each well of the 96-well plate, add the target protein, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the competitor compound. Include control wells with no competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate to separate the protein-bound radiolabeled ligand from the unbound ligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Detection: After drying the filter membranes, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Potential Signaling Pathway Involvement
Given the known antiproliferative activity of 2-acetylpyridine derivatives, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway in cancer cells, such as the MAPK/ERK pathway.
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]
- 6. 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthesis Methods for 2-(Ethoxyacetyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 2-(ethoxyacetyl)pyridine, a valuable building block in medicinal chemistry and materials science. The primary focus is on providing detailed experimental protocols and quantitative data to aid in the selection of the most suitable synthesis strategy based on performance metrics such as yield, purity, and reaction conditions.
Method 1: Two-Step Synthesis via Bromination and Williamson Ether Synthesis
A prevalent and reliable method for the synthesis of this compound involves a two-step process. The first step is the α-bromination of commercially available 2-acetylpyridine to yield the key intermediate, 2-(bromoacetyl)pyridine hydrobromide. This is followed by a Williamson ether synthesis, where the bromide is displaced by an ethoxide ion to form the final product.
Experimental Protocols
Step 1: Synthesis of 2-(Bromoacetyl)pyridine Hydrobromide
This procedure is adapted from a well-established method for the α-bromination of aryl ketones.
Materials:
-
2-Acetylpyridine
-
Bromine
-
30% Hydrobromic acid in acetic acid
-
Diethyl ether
Procedure:
-
A solution of 2-acetylpyridine (1.0 eq) in 30% hydrobromic acid in acetic acid is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
The solution is cooled to 15 °C in an ice bath.
-
Bromine (1.0 eq) is added dropwise to the stirred solution while maintaining the temperature at 15 °C.
-
After the addition is complete, the reaction mixture is warmed to 40 °C and stirred for 1 hour.
-
The mixture is then heated to 75 °C and stirred for an additional hour.
-
Upon completion of the reaction, the mixture is cooled to 20 °C.
-
Diethyl ether is added to the reaction mixture to precipitate the product.
-
The resulting yellow precipitate is collected by filtration, washed with diethyl ether, and dried to afford 2-(bromoacetyl)pyridine hydrobromide.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines the nucleophilic substitution of the bromide in 2-(bromoacetyl)pyridine hydrobromide with sodium ethoxide.
Materials:
-
2-(Bromoacetyl)pyridine hydrobromide
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide (1.1 eq) is prepared in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
2-(Bromoacetyl)pyridine hydrobromide (1.0 eq) is added portion-wise to the stirred sodium ethoxide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | α-Bromination | 2-Acetylpyridine, Bromine, HBr | Acetic Acid | 15 → 75 | 2 | 97.8 | >98 |
| 2 | Williamson Ether Synthesis | 2-(Bromoacetyl)pyridine HBr, Sodium Ethoxide | Ethanol | 0 → RT | 12 | 75-85 (Estimated) | >95 |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound via the two-step bromination and Williamson ether synthesis route.
Caption: Logical workflow for the two-step synthesis of this compound.
Alternative Synthesis Method: Direct α-Hydroxylation and Etherification
An alternative, though less documented, approach for the synthesis of this compound involves the direct α-hydroxylation of 2-acetylpyridine, followed by an etherification reaction.
Conceptual Protocol
Step 1: α-Hydroxylation of 2-Acetylpyridine
Various methods exist for the α-hydroxylation of ketones. One common approach utilizes a strong base to form the enolate, which is then oxidized.
Materials:
-
2-Acetylpyridine
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Oxidizing agent (e.g., MoOPH - oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide))
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of LDA is prepared in anhydrous THF at -78 °C.
-
2-Acetylpyridine is added dropwise to the LDA solution to form the enolate.
-
The oxidizing agent, MoOPH, is added to the enolate solution.
-
The reaction is stirred at low temperature until completion.
-
The reaction is quenched, and the product, 2-(hydroxyacetyl)pyridine, is isolated and purified.
Step 2: Etherification of 2-(Hydroxyacetyl)pyridine
The resulting α-hydroxy ketone can then be etherified, for example, using a Williamson ether synthesis approach with an ethylating agent.
Materials:
-
2-(Hydroxyacetyl)pyridine
-
Sodium hydride (NaH)
-
Ethyl iodide
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
2-(Hydroxyacetyl)pyridine is dissolved in anhydrous DMF.
-
Sodium hydride is added portion-wise at 0 °C to form the alkoxide.
-
Ethyl iodide is added, and the reaction is stirred at room temperature.
-
After completion, the reaction is worked up and the product is purified.
Comparison and Considerations
| Feature | Method 1: Bromination/Williamson | Method 2: Hydroxylation/Etherification |
| Starting Materials | 2-Acetylpyridine, Bromine, Sodium Ethoxide | 2-Acetylpyridine, Strong Base, Oxidizing Agent, Ethylating Agent |
| Number of Steps | 2 | 2 |
| Key Intermediates | 2-(Bromoacetyl)pyridine | 2-(Hydroxyacetyl)pyridine |
| Reported Yields | High yield for bromination step. | Highly variable depending on hydroxylation method. |
| Scalability | Generally scalable. | May be challenging due to the use of strong bases and specific oxidizing agents. |
| Safety/Handling | Requires handling of bromine and sodium ethoxide. | Requires handling of pyrophoric bases (LDA) and potentially unstable oxidizing agents. |
Conclusion
The two-step synthesis of this compound via α-bromination of 2-acetylpyridine followed by a Williamson ether synthesis appears to be the more established and likely higher-yielding method. The starting materials are readily available, and the reactions are generally robust and scalable. While the direct α-hydroxylation and subsequent etherification route is a viable conceptual alternative, it may present more challenges in terms of reaction optimization, handling of sensitive reagents, and overall yield. For researchers requiring a reliable and efficient synthesis of this compound, the bromination/Williamson ether synthesis pathway is the recommended starting point for investigation. Further optimization of the etherification step in this sequence would be a valuable area for process development.
A Comparative Analysis of 2-Acetylpyridine Thiosemicarbazone Derivatives: In-Vitro Potency vs. In-Vivo Efficacy
A comprehensive review of the preclinical data on 2-acetylpyridine thiosemicarbazone derivatives reveals a promising class of compounds with significant therapeutic potential. This guide synthesizes the available in-vitro and in-vivo data for their anticancer and antimicrobial activities, providing researchers, scientists, and drug development professionals with a comparative overview of their efficacy.
While the originally intended focus on 2-(Ethoxyacetyl)pyridine derivatives yielded insufficient specific data for a comparative analysis, a closely related and extensively studied class, the 2-acetylpyridine thiosemicarbazones, offers a wealth of information for both in-vitro and in-vivo studies. These compounds have demonstrated notable activity against a range of cancer cell lines and pathogenic microbes. This guide will delve into the quantitative efficacy, the experimental methodologies employed, and the mechanistic pathways where available.
Anticancer Activity: A Tale of Two Environments
2-Acetylpyridine thiosemicarbazone derivatives have emerged as potent antiproliferative agents. In-vitro studies consistently demonstrate high cytotoxicity against various human cancer cell lines. However, the translation of this potency to in-vivo models presents a more complex picture, with factors such as pharmacokinetics and toxicity playing a crucial role.
One study on platinum(II) complexes of 2-acetylpyridine thiosemicarbazone derivatives showcased this disparity. While a specific ligand exhibited high in-vitro activity against MCF-7 (breast cancer), T24 (bladder cancer), and A-549 (lung cancer) cell lines, its platinum complex demonstrated significant in-vivo antitumor activity against leukemia P388 in mice, with some treated mice being cured.[1][2] This highlights the potential for metal complexation to enhance in-vivo efficacy.
Another investigation into a series of 2-acetylpyridine thiosemicarbazones identified compounds with potent in-vitro antitumor activity, with IC50 values in the nanomolar range.[3][4] These compounds were found to be potent iron chelators, a mechanism known to be effective against cancer cells.
| Compound/Derivative | Cancer Cell Line | In-Vitro Efficacy (IC50) | In-Vivo Model | In-Vivo Efficacy | Reference |
| 2-Acetylpyridine-4N-ethyl-thiosemicarbazone | Panel of human tumor cell lines | Mean: 0.9 nM | - | - | [3] |
| Platinum(II) complex of 2-acetylpyridine-4N-ethyl-thiosemicarbazone | Panel of human tumor cell lines | Mean: 0.7 nM | - | - | [3] |
| Palladium(II) complex of 2-acetylpyridine-4N-ethyl-thiosemicarbazone | Panel of human tumor cell lines | Mean: 0.5 nM | - | - | [3] |
| Ligand HL(2) (a 2-acetylpyridine thiosemicarbazone derivative) | MCF-7, T24, A-549, L-929 | High activity | Leukemia P388-bearing mice | Not specified | [1][2] |
| Complex [Pt(L(1))Cl] (a platinum complex of a related derivative) | - | - | Leukemia P388-bearing mice | 5-6 cures | [1][2] |
| HApT analogues | - | 0.001-0.002 µM | - | - | [4] |
Antimicrobial Efficacy: Broad Spectrum Potential
The antimicrobial properties of 2-acetylpyridine thiosemicarbazones have also been a subject of investigation, with studies demonstrating a broad spectrum of activity against bacteria and fungi. The in-vitro data, typically presented as Minimum Inhibitory Concentrations (MICs), often show potent activity, which in some cases, translates to in-vivo models.
A comprehensive in-vitro study of 65 derivatives revealed significant activity against Neisseria gonorrhoeae, Neisseria meningitidis, Staphylococcus aureus, and group D enterococcus, with MICs as low as 0.002 µg/ml.[5] However, the activity against gram-negative bacilli was limited.[5]
Metal complexes of these ligands have also been shown to possess enhanced antimicrobial and antifungal activity.[6] For instance, copper(II) complexes demonstrated high activity against methicillin-resistant S. aureus (MRSA), Klebsiella pneumoniae, and Candida albicans.[7]
| Compound/Derivative | Microorganism | In-Vitro Efficacy (MIC) | In-Vivo Model | In-Vivo Efficacy | Reference |
| Various 2-acetylpyridine thiosemicarbazones | Neisseria gonorrhoeae | 0.002 - 0.062 µg/ml | - | - | [5] |
| Various 2-acetylpyridine thiosemicarbazones | Neisseria meningitidis | 0.016 - 0.062 µg/ml | - | - | [5] |
| Various 2-acetylpyridine thiosemicarbazones | Staphylococcus aureus | 0.125 - 0.5 µg/ml | - | - | [5] |
| Cu(II) homometallic complex | Staphylococcus aureus | 0.001 mg/mL | - | - | [6] |
| Copper(II) complexes | MRSA, K. pneumoniae, C. albicans | Comparable to gentamicin and amphotericin B | - | - | |
| Metal(II) complexes | Various bacteria and fungi | Significant activity | Mice | Not specified |
Experimental Protocols: A Closer Look at the Methodologies
The evaluation of 2-acetylpyridine thiosemicarbazone derivatives relies on a set of standardized and well-documented experimental protocols.
A common method for determining in-vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
MTT Assay Workflow for In-Vitro Cytotoxicity.
Animal models, most commonly mice, are used to assess the in-vivo antitumor activity. A typical workflow involves the following steps:
General Workflow for In-Vivo Antitumor Studies.
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution for MIC Determination.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-acetylpyridine thiosemicarbazones is often attributed to their ability to chelate intracellular iron, thereby inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This leads to the induction of apoptosis.
Iron Chelation Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo antitumor activity of platinum(II) complexes with thiosemicarbazones derived from 2-formyl and 2-acetyl pyridine and containing ring incorporated at N(4)-position: synthesis, spectroscopic study and crystal structure of platinum(II) complexes with thiosemicarbazones, potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of clinically significant bacterial organisms in vitro by 2-acetylpyridine thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.ohrm.bba.md [journal.ohrm.bba.md]
- 7. Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of 2-(Ethoxyacetyl)pyridine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Pyridine-based ligands have long been a cornerstone in the design of transition metal catalysts due to their robust coordination properties and the tunable nature of the pyridine ring. Among these, 2-acylpyridine derivatives have emerged as a versatile class of ligands, capable of influencing the electronic and steric environment of a metal center, thereby modulating its catalytic activity. This guide provides a comparative overview of catalysts bearing 2-(ethoxyacetyl)pyridine and related ligands, offering insights into their potential performance in key organic transformations. While direct experimental data for this compound as a catalytic ligand is emerging, this guide draws upon established data from structurally similar pyridine derivatives to provide a predictive comparison and a framework for experimental validation.
The Role of 2-Acylpyridine Ligands in Catalysis
2-Acylpyridine ligands, such as 2-acetylpyridine, coordinate to metal centers through both the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. This bidentate coordination enhances the stability of the resulting metal complex. The electronic properties of the acyl substituent can significantly impact the Lewis acidity of the metal center and the overall redox potential of the catalyst, thereby influencing its reactivity and selectivity.
The introduction of an ethoxy group at the acetyl moiety, as in this compound, is expected to introduce a notable electronic effect. The electron-donating nature of the ethoxy group can increase the electron density on the metal center, which may enhance its catalytic activity in certain reactions, such as oxidative additions in cross-coupling cycles.
Comparative Performance Analysis
To provide a clear comparison, this section will focus on three key catalytic applications: Suzuki-Miyaura cross-coupling, oxidation reactions, and reduction reactions. The performance of a hypothetical this compound-ligated catalyst is compared with catalysts bearing other common pyridine-based ligands.
Table 1: Performance of Pyridine-Based Palladium Catalysts in a Model Suzuki-Miyaura Cross-Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| Pyridine | 2 | 12 | 75 | 37.5 |
| 2-Acetylpyridine | 1 | 8 | 92 | 92 |
| 2-Benzoylpyridine | 1 | 10 | 88 | 88 |
| This compound (Predicted) | 0.5 - 1 | 6 - 8 | >95 | >95 |
Data for Pyridine, 2-Acetylpyridine, and 2-Benzoylpyridine are representative values collated from various studies on Suzuki-Miyaura reactions. The data for this compound is a projection based on the anticipated electronic benefits of the ethoxy group.
Table 2: Performance of Pyridine-Based Copper Catalysts in the Oxidation of Alcohols
| Ligand | Oxidant | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 2,2'-Bipyridine | H₂O₂ | 6 | 85 | 90 |
| 2-Acetylpyridine | TBHP | 4 | 95 | 98 |
| 2,6-di(thiazol-2-yl)pyridine | TBHP | 3 | 98 | >99 |
| This compound (Predicted) | H₂O₂/TBHP | 2 - 4 | >98 | >99 |
Performance data is based on representative results from the literature for copper-catalyzed alcohol oxidations.[1][2] The predicted performance of the this compound ligand suggests potentially faster reaction times due to enhanced catalyst stability and activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative protocols for the synthesis of a pyridine-based catalyst and its application in a catalytic reaction.
Protocol 1: Synthesis of a Palladium(II) Complex with a 2-Acylpyridine Ligand
-
Materials: Palladium(II) chloride (PdCl₂), 2-acylpyridine ligand (e.g., 2-acetylpyridine), acetonitrile (anhydrous), diethyl ether.
-
Procedure:
-
Dissolve PdCl₂ (1 mmol) in hot acetonitrile (20 mL).
-
To the stirred solution, add a solution of the 2-acylpyridine ligand (2.1 mmol) in acetonitrile (10 mL) dropwise.
-
A yellow precipitate typically forms immediately.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Collect the precipitate by filtration, wash with cold acetonitrile and then with diethyl ether.
-
Dry the resulting complex under vacuum.
-
Characterize the complex using standard analytical techniques (NMR, IR, elemental analysis).
-
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Materials: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.5-2 mol%), base (e.g., K₂CO₃, 2 mmol), solvent (e.g., toluene/water 4:1, 5 mL).
-
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and palladium catalyst.
-
Degas the vessel by purging with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is essential for catalyst design and optimization.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for the development and evaluation of new pyridine-based catalysts.
Conclusion and Future Outlook
While direct, published data on the catalytic applications of this compound remains limited, the foundational principles of ligand design and catalyst tuning provide a strong basis for predicting its potential. The electron-donating ethoxy group is hypothesized to enhance the performance of metal catalysts in various transformations by modulating the electronic properties of the metal center. The provided comparative tables, based on data from analogous pyridine derivatives, offer a valuable benchmark for future experimental investigations. The detailed protocols and workflow diagrams serve as a practical guide for researchers aiming to synthesize, test, and validate the performance of novel catalysts based on the this compound scaffold. Further research in this area is warranted to fully elucidate the catalytic potential of this promising ligand.
References
Validating the Mechanism of Action for 2-(Ethoxyacetyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the potential mechanism of action of 2-(Ethoxyacetyl)pyridine. Due to the limited direct experimental data on this specific compound, this document outlines a proposed mechanism based on the established activities of structurally related pyridine derivatives. We present comparative data for analogous compounds and provide detailed experimental protocols to facilitate the investigation of this compound's biological activity.
Proposed Mechanism of Action: Anticancer Activity via Kinase Inhibition
Numerous studies have highlighted the anticancer potential of pyridine derivatives, with many exhibiting inhibitory effects on key signaling pathways involved in tumor growth and proliferation.[1][2] Structurally similar compounds to this compound have been reported to act as inhibitors of receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).[3][4][5] These kinases are critical mediators of angiogenesis and cell proliferation, making them validated targets for anticancer therapies.
Based on this evidence, we hypothesize that this compound may exert its biological effects through the inhibition of VEGFR-2 and/or EGFR, leading to the suppression of cancer cell growth and survival.
Signaling Pathway of VEGFR-2 and EGFR
Caption: Proposed inhibitory action of this compound on VEGFR-2 and EGFR signaling pathways.
Comparative Analysis of Pyridine Derivatives
To provide a benchmark for evaluating this compound, the following table summarizes the anticancer activity of other pyridine derivatives with reported kinase inhibitory mechanisms.
| Compound/Derivative | Target(s) | Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine Derivative 7 | EGFR, VEGFR-2 | Caco-2 | 7.83 ± 0.50 | [3] |
| Pyridine-Urea 8b | VEGFR-2 | - | 5.0 ± 1.91 | [5] |
| Pyridine-Urea 8e | VEGFR-2 | MCF-7 | 0.22 (48h) | [5] |
| Pyridone Compound 1 | Not specified | HepG2 | 4.5 ± 0.3 | [2] |
| Doxorubicin (Reference) | Topoisomerase II | Caco-2 | 12.49 ± 1.10 | [3] |
| Sorafenib (Reference) | Multi-kinase | - | - | [5] |
Alternative Potential Mechanism: Antimicrobial Activity
Derivatives synthesized from a closely related starting material, 2-chloro-6-ethoxy-4-acetylpyridine, have demonstrated antimicrobial properties.[6][7] This suggests that this compound may also possess antibacterial or antifungal activity.
Comparative Antimicrobial Activity of Related Pyridine Derivatives
The following table presents the zone of inhibition for compounds synthesized from a 2-chloro-6-ethoxy-4-acetylpyridine precursor against various microorganisms.
| Compound | Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Escherichia coli (mm) | Aspergillus niger (mm) | Candida albicans (mm) | Reference |
| 5a | 18 | 20 | 17 | 19 | 21 | [7] |
| 7b | 19 | 21 | 18 | 20 | 22 | [7] |
| 9b | 20 | 22 | 19 | 21 | 23 | [7] |
| 10b | 21 | 23 | 20 | 22 | 24 | [7] |
| Streptomycin (Ref.) | 25 | 28 | 26 | - | - | [7] |
| Fusidic Acid (Ref.) | - | - | - | 27 | 29 | [7] |
Experimental Protocols
To validate the proposed mechanisms of action for this compound, the following experimental protocols are provided.
Experimental Workflow for Anticancer Activity Validation
Caption: A stepwise workflow to investigate the anticancer mechanism of this compound.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Caco-2, MCF-7, HepG2)
-
This compound and control compounds
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control compounds for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Kinase Inhibition Assay (VEGFR-2/EGFR)
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Recombinant human VEGFR-2 or EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound and control inhibitors (e.g., Sorafenib, Erlotinib)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Luminometer
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add various concentrations of this compound or control inhibitors to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is inversely proportional to kinase activity.
-
Calculate the IC50 value for kinase inhibition.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method assesses the antimicrobial activity of a compound.[6][7]
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper discs
-
This compound and control antibiotics (e.g., Streptomycin, Fusidic Acid)
-
DMSO (as a negative control)
Protocol:
-
Prepare agar plates inoculated with the test microorganisms.
-
Impregnate sterile filter paper discs with a known concentration of this compound or control compounds.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.
This guide provides a framework for validating the proposed mechanism of action of this compound. The comparative data and detailed protocols should enable researchers to systematically investigate its biological properties and potential as a therapeutic agent.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-(Ethoxyacetyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 2-(Ethoxyacetyl)pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with the handling and disposal of this chemical compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1][2] This includes, but is not limited to, nitrile gloves, safety goggles with side shields, and a lab coat.[2] All sources of ignition, such as open flames and sparks, must be eliminated from the vicinity, and spark-proof tools should be utilized.[1]
Spill Management
In the event of a spill, immediate action is required to contain the substance and prevent its spread. Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled liquid.[2] The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal.[1] Following containment, the area should be thoroughly cleaned. It is imperative not to wash spills into the sewer system.[1]
Long-Term Storage of Waste
Waste this compound and contaminated materials should be stored in tightly closed and properly labeled containers.[1] These containers must be kept in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][3]
Quantitative Data for a Related Compound
| Property | Value | Reference |
| Molecular Formula | C9H13NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Boiling Point | 188 - 189 °C | [4] |
| Density | 1.08 g/cm³ at 25 °C | |
| Flash Point | 76 °C | [4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.
Experimental Protocol: Chemical Waste Disposal
-
Segregation: Isolate waste this compound and any materials contaminated with it (e.g., absorbent materials, gloves, and containers) from other laboratory waste streams.
-
Containment: Place the waste into a designated, leak-proof, and clearly labeled container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company.[5] These companies are equipped to handle hazardous materials and will typically employ methods such as controlled incineration with flue gas scrubbing.[1]
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(Ethoxyacetyl)pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Ethoxyacetyl)pyridine in a laboratory setting. The following information is based on safety data for structurally similar compounds, including pyridine derivatives and related ketones, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always handle this compound with caution and adhere to the safety measures outlined below.
Personal Protective Equipment (PPE)
Your first line of defense against chemical exposure is appropriate personal protective equipment. Always wear the following when handling this compound:
-
Gloves : Nitrile or neoprene gloves are recommended for their chemical resistance.[1][2] Avoid latex gloves as they may not provide adequate protection.
-
Eye Protection : Wear tightly fitting safety goggles with side-shields or a face shield to protect against splashes.[3]
-
Lab Coat : A fully-buttoned lab coat should be worn to prevent skin contact.[1][2]
-
Respiratory Protection : Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of vapors.[1][2] If high concentrations are expected or ventilation is inadequate, a suitable respiratory protective device is necessary.[4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene |
| Eyes | Safety goggles or face shield | With side-shields, conforming to EN 166 (EU) or NIOSH (US)[3] |
| Body | Lab coat | Fully buttoned |
| Respiratory | Fume hood or respirator | Use in a well-ventilated area or with appropriate respiratory protection[1][4] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling :
-
Storage :
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes.[1][4] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if skin irritation occurs or persists.[3][4]
-
Eye Contact : Immediately rinse the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3]
-
Inhalation : Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical help if the person feels unwell.[3]
-
Ingestion : Do not induce vomiting.[4] Rinse the mouth thoroughly with water and have the individual drink sips of water.[4] Seek immediate medical attention.[4]
-
Spills :
-
For small spills, absorb with an inert material such as sand, vermiculite, or diatomaceous earth.[1]
-
For large spills, evacuate the area and ensure adequate ventilation.[4]
-
Eliminate all ignition sources.[6]
-
Contain the spill and prevent it from entering drains.[3][6]
-
Collect the absorbed material into a sealed container for proper disposal.[1]
-
Table 2: First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Wash with soap and water for 15-20 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][4] |
| Eye Contact | Rinse with water for at least 15 minutes. Remove contact lenses if possible. Seek immediate medical attention.[1][3] |
| Inhalation | Move to fresh air. Provide oxygen or artificial respiration if needed. Seek medical help if feeling unwell.[1][3] |
| Ingestion | Do not induce vomiting. Rinse mouth and drink water. Seek immediate medical attention.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Chemical Waste :
-
Contaminated Packaging :
Workflow Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the workflow for responding to an accidental spill.
Caption: Standard Handling Procedure for this compound.
Caption: Accidental Spill Response Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
